Product packaging for Azithromycin sulfate(Cat. No.:CAS No. 1000988-91-9)

Azithromycin sulfate

Cat. No.: B12691316
CAS No.: 1000988-91-9
M. Wt: 847.1 g/mol
InChI Key: LOVIIVMCATXSHT-WVVFQGGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin sulfate is a broad-spectrum macrolide antibiotic specifically formulated for research applications. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide translocation and leading to bacterial cell death . This compound is valued in scientific research for its activity against a wide range of organisms, including many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens such as Chlamydia trachomatis and Mycoplasma pneumoniae . Beyond its direct antibacterial properties, this compound is also a subject of interest in immunology and inflammation research due to its documented immunomodulatory and anti-inflammatory effects, which include the suppression of pro-inflammatory cytokine production and alteration of neutrophil and macrophage activity . From a pharmacokinetic perspective, it is characterized by high tissue concentration and an extended half-life, making it a useful tool for designing prolonged in vitro and in vivo study models . Researchers are advised to be mindful of emerging bacterial resistance mechanisms, including ribosomal target site modification and efflux pumps . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74N2O16S B12691316 Azithromycin sulfate CAS No. 1000988-91-9

Properties

CAS No.

1000988-91-9

Molecular Formula

C38H74N2O16S

Molecular Weight

847.1 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;sulfuric acid

InChI

InChI=1S/C38H72N2O12.H2O4S/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;1-5(2,3)4/h20-33,35,41-43,45-46H,15-19H2,1-14H3;(H2,1,2,3,4)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

LOVIIVMCATXSHT-WVVFQGGUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanism of Action of Azithromycin Sulfate

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The primary mode of action for azithromycin (B1666446) sulfate (B86663) involves its binding to the bacterial ribosome, which ultimately halts protein production, a process essential for bacterial growth and replication. patsnap.com

Specific Interactions with the 50S Ribosomal Subunit

Azithromycin sulfate specifically binds to the 50S ribosomal subunit, which is the larger of the two subunits that comprise the bacterial 70S ribosome. patsnap.comsanfordguide.com This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. patsnap.commdpi.com The interaction is primarily with the 23S rRNA component of the 50S subunit. patsnap.compatsnap.com

Key nucleotides within the 23S rRNA, such as A2058 and A2059 (in E. coli), are crucial for this interaction, and the binding of azithromycin can induce conformational changes in these nucleotides, further stabilizing the complex. mdpi.com The desosamine (B1220255) sugar moiety of the azithromycin molecule extends towards the peptidyl transferase center (PTC), contributing significantly to the obstruction of the exit tunnel. mdpi.com

Research on Escherichia coli ribosomes has revealed a two-step binding process for azithromycin. The initial step involves the drug binding to a low-affinity site in the upper part of the exit tunnel. This is followed by a slower, second step that forms a much tighter and more potent final complex at a high-affinity site. nih.gov In contrast, studies on Deinococcus radiodurans suggest that two molecules of azithromycin can bind cooperatively to a single ribosome, highlighting species-specific differences in binding modes. mdpi.comnih.gov

Table 1: Key Ribosomal Components in this compound Binding

Ribosomal Component Role in Azithromycin Interaction
50S Ribosomal Subunit The larger subunit of the bacterial ribosome to which azithromycin binds. patsnap.com
23S rRNA The specific RNA component within the 50S subunit that forms the primary binding site. patsnap.com
Nascent Peptide Exit Tunnel (NPET) The channel within the 50S subunit where azithromycin physically lodges. mdpi.com
A2058 and A2059 nucleotides (E. coli) Critical residues in the 23S rRNA that interact with and are conformationally altered by azithromycin. mdpi.com
Desosamine Sugar A moiety of the azithromycin molecule that extends toward the peptidyl transferase center, aiding in tunnel blockage. mdpi.com

Disruption of Translocation Steps in Polypeptide Chain Elongation

By binding within the peptide exit tunnel, azithromycin physically obstructs the path of the elongating polypeptide chain. patsnap.commdpi.com This steric hindrance directly interferes with the translocation step of protein synthesis. patsnap.comdrugbank.com Translocation is the critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). nbinno.compatsnap.com

The blockage caused by azithromycin prevents the nascent peptide from progressing through the tunnel, which effectively stalls the ribosome and halts the elongation of the protein. patsnap.compatsnap.com This inhibition of the transpeptidation and translocation steps is the core of its protein synthesis inhibitory action. drugbank.comresearchgate.net The result is the premature release of incomplete peptide chains and the cessation of functional protein production. researchgate.net

Molecular-Level Consequences for Bacterial Proliferation and Survival

The inhibition of protein synthesis has profound and detrimental effects on bacterial cells. Proteins are essential for virtually all cellular functions, including structural integrity, metabolic processes, and replication. patsnap.com By preventing the production of these vital proteins, azithromycin effectively halts bacterial growth and proliferation. patsnap.compatsnap.com This action is primarily bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells, thereby allowing the host's immune system to clear the infection. nbinno.com However, at higher concentrations, azithromycin can exhibit bactericidal (bacteria-killing) effects against certain highly susceptible bacteria. patsnap.comnih.gov

Furthermore, the disruption of ribosome function can lead to the degradation of ribosomal components. For instance, in E. coli, the accumulation of antibiotic-bound 50S subunit intermediates can trigger their degradation by ribonucleases, further impairing the cell's protein synthesis capacity. nih.gov The inability to synthesize necessary proteins ultimately leads to the failure of the bacterial population to sustain itself and spread, resulting in the control of the infection. drugbank.com

Advanced Spectroscopic and Structural Elucidation of Ribosome-Azithromycin Sulfate Complexes

A variety of sophisticated techniques have been employed to precisely map the interaction between azithromycin and the bacterial ribosome at a molecular level.

Ribosomal Footprinting and Toeprinting Methodologies

Ribosomal footprinting and toeprinting are powerful biochemical methods used to identify the precise location of a ribosome stalled on an mRNA molecule. researchgate.netresearchgate.net In the context of azithromycin, these techniques can reveal the exact codon where the ribosome halts due to the drug's inhibitory action.

Toeprinting (Primer Extension Inhibition): This method uses a reverse transcriptase enzyme to synthesize a DNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled by an antibiotic, it stops, creating a truncated DNA product. The length of this product, or "toeprint," precisely maps the position of the ribosome's leading edge on the mRNA. researchgate.net Toeprinting analysis has been used to study how mutations in the nascent peptide chain affect azithromycin-induced stalling, demonstrating that the nature of the amino acids being polymerized can influence the drug's inhibitory efficiency. nih.gov

Ribosomal Footprinting: This technique involves treating a ribosome-mRNA complex with nucleases that digest any mRNA not protected by the ribosome. The remaining mRNA fragment, or "footprint," is then sequenced to determine the exact binding site of the ribosome. While broadly used for mapping ribosome positions, specific footprinting analyses have been coupled with kinetic methods to provide detailed, time-resolved insights into the azithromycin binding process. nih.gov

Cryo-Electron Microscopy and X-ray Crystallography for Binding Site Characterization

High-resolution structural biology methods have provided atomic-level views of the azithromycin-ribosome complex, confirming and extending the findings from biochemical assays.

X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structure of azithromycin bound to the 50S ribosomal subunit from various bacterial species, including Deinococcus radiodurans and Haloarcula marismortui. mdpi.comrcsb.orgmdpi.com These crystal structures have visually confirmed that azithromycin binds within the nascent peptide exit tunnel, and have detailed the specific hydrogen bonds and van der Waals interactions between the drug and the 23S rRNA nucleotides. mdpi.commdpi.com Crystallographic data has been crucial in resolving discrepancies between binding modes in different bacterial species and in understanding how the drug's conformation relates to its function. mdpi.compnas.org

Cryo-Electron Microscopy (Cryo-EM): As a complementary and increasingly powerful technique, cryo-EM allows for the structural determination of large molecular complexes like the ribosome in a near-native, frozen-hydrated state. nih.govembl.org Cryo-EM has been used to solve the structure of the Mycobacterium tuberculosis 50S subunit in complex with macrolides, revealing dynamic interactions and conformational changes in the ribosome upon drug binding. tandfonline.com High-resolution cryo-EM maps provide detailed views of the antibiotic within its binding pocket, including the network of solvent molecules that can mediate drug-ribosome interactions, offering a more complete picture of the binding mechanism. nih.govtandfonline.com

Table 2: Advanced Methodologies for Studying Azithromycin-Ribosome Interactions

Methodology Principle Key Findings for Azithromycin
Ribosomal Toeprinting Maps the position of a stalled ribosome on mRNA via primer extension inhibition. researchgate.net Identifies specific codons where azithromycin induces translational arrest. nih.gov
X-ray Crystallography Determines the 3D atomic structure of molecules from their crystalline form. mdpi.com Revealed the binding site of azithromycin in the nascent peptide exit tunnel and its specific interactions with 23S rRNA. mdpi.comrcsb.org
Cryo-Electron Microscopy (Cryo-EM) Images flash-frozen biomolecules to determine their 3D structure in a near-native state. embl.org Provided high-resolution structures of the ribosome-azithromycin complex, showing dynamic conformational changes and solvent networks. nih.govtandfonline.com

Molecular Mechanisms of Antimicrobial Resistance to Azithromycin Sulfate

Ribosomal Target Site Alterations

A primary mechanism of resistance to azithromycin (B1666446) sulfate (B86663) involves alterations at its target site within the bacterial ribosome. patsnap.comfrontiersin.org Azithromycin, a macrolide antibiotic, functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. patsnap.comnih.gov Modifications to this binding site can significantly reduce the drug's efficacy.

Characterization of Point Mutations in the 23S rRNA Gene (e.g., A2059G, C2611T)

Point mutations within the V domain of the 23S rRNA gene are a well-documented cause of azithromycin resistance. nih.govbiorxiv.org These mutations interfere with the binding of azithromycin to its target. nih.govresearcherslinks.com

The A2059G mutation (referring to Escherichia coli numbering) is a significant mutation associated with high-level resistance to azithromycin. nih.govresearcherslinks.comoup.com Studies on Neisseria gonorrhoeae have shown that the presence of the A2059G mutation in three or all four of the 23S rRNA alleles leads to high-level azithromycin resistance, with Minimum Inhibitory Concentrations (MICs) of ≥256 mg/L. nih.govoup.com The A2059G mutation is considered a primary determinant for this high-level resistance phenotype. biorxiv.org

The C2611T mutation is another key mutation linked to azithromycin resistance, typically conferring low- to moderate-level resistance. nih.govoup.commdpi.com In Neisseria gonorrhoeae, the C2611T mutation in at least three of the four 23S rRNA alleles is commonly found in isolates with moderate azithromycin resistance (MICs, 2 to 8 mg/liter). nih.gov A meta-analysis has confirmed that the C2611T mutation is a valuable molecular marker for detecting moderate-level azithromycin resistance in N. gonorrhoeae. mdpi.com

Efflux Pump Systems in Azithromycin Sulfate Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like azithromycin, out of the bacterial cell. rcsb.orgoup.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its ribosomal target and thereby conferring resistance. patsnap.commdpi.com

Identification and Functional Analysis of Specific Efflux Pump Proteins (e.g., AcrB, MtrCDE)

Several efflux pump systems have been implicated in azithromycin resistance across different bacterial species.

The AcrB protein, a component of the AcrAB-TolC efflux pump in Escherichia coli and other Gram-negative bacteria, is a member of the Resistance-Nodulation-Division (RND) family. mdpi.comnih.gov This pump is known to extrude a broad range of antimicrobial agents, including macrolides. mdpi.comnih.gov In Salmonella Typhi, a single non-synonymous point mutation in the acrB gene, resulting in an R717Q amino acid change, has been identified as the molecular basis for azithromycin resistance. plos.org

The MtrCDE efflux pump in Neisseria gonorrhoeae is another well-characterized RND-type pump that contributes to azithromycin resistance. nih.govmcmaster.ca This system, homologous to the AcrAB-TolC pump, is composed of the inner membrane transporter MtrD, the periplasmic membrane fusion protein MtrC, and the outer membrane channel MtrE. mcmaster.ca Overexpression of the MtrCDE pump leads to increased resistance to azithromycin. oup.com

Genetic Regulatory Mechanisms Governing Efflux Pump Expression

The expression of efflux pump genes is tightly controlled by genetic regulatory mechanisms. biorxiv.orgmdpi.com Mutations in these regulatory elements can lead to the overexpression of efflux pumps and, consequently, increased antibiotic resistance.

In Neisseria gonorrhoeae, the expression of the mtrCDE operon is regulated by the transcriptional repressor MtrR and the transcriptional activator MtrA . biorxiv.orgfrontiersin.org Mutations in the mtrR gene or its promoter region can lead to the derepression of the mtrCDE operon, resulting in higher levels of the MtrCDE pump and increased resistance to azithromycin. nih.govbiorxiv.org For instance, a single base pair deletion in a 13 bp inverted repeat within the mtrR promoter causes overexpression of the pump. oup.com Furthermore, the acquisition of mosaic mtr alleles, which include changes in both the MtrD pump protein and the mtrR promoter, can confer resistance by coupling structural changes in the pump with increased expression. nih.govasm.org

Enzymatic Inactivation or Modification of this compound

Bacteria can develop resistance to azithromycin by producing enzymes that chemically modify or inactivate the antibiotic molecule. patsnap.comfrontiersin.org These enzymatic modifications prevent the drug from binding to its ribosomal target. mdpi.com

Two major classes of enzymes involved in macrolide inactivation are macrolide phosphotransferases and macrolide esterases . frontiersin.org Macrolide phosphotransferases (MPHs) inactivate azithromycin by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. rcsb.orgnih.gov For example, the mph(A) gene encodes a macrolide 2'-phosphotransferase I that can inactivate azithromycin. nih.gov

Erythromycin (B1671065) esterases, encoded by genes such as ere(A) and ere(B), hydrolyze the lactone ring of 14- and 15-membered macrolides, which includes azithromycin. nih.govmdpi.com However, the EreA esterase has a more limited substrate profile and does not hydrolyze azithromycin effectively. nih.gov

Another mechanism of enzymatic modification is glycosylation. Macrolide glycosyltransferases can inactivate macrolides, including azithromycin, by adding a sugar moiety to the molecule. mdpi.comnih.gov

Horizontal Gene Transfer of Resistance Determinants

The spread of azithromycin resistance is significantly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. nih.govuconn.edu This process allows for the rapid dissemination of resistance genes, often carried on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govuconn.edu

Resistance determinants for azithromycin, including genes encoding for efflux pumps (mtr locus), ribosomal modifications (erm genes), and inactivating enzymes (mph genes), can be transferred between different bacterial species and strains. nih.govfrontiersin.orgijpsjournal.com For instance, the acquisition of mosaic mtr efflux pump alleles from commensal Neisseria species into Neisseria gonorrhoeae is a key example of HGT leading to increased azithromycin resistance. nih.govasm.org Similarly, erm genes, which encode for methyltransferases that alter the ribosomal target, are frequently located on mobile elements, contributing to their widespread distribution. nih.govnih.gov The transfer of these resistance genes can lead to the emergence of multidrug-resistant strains, posing a significant challenge to public health. nih.govijpsjournal.com

Plasmid-Mediated Dissemination of Azithromycin Resistance Genes (e.g., erm genes)

The spread of azithromycin resistance is largely facilitated by mobile genetic elements known as plasmids. These extrachromosomal DNA molecules can replicate independently and transfer between bacteria through a process called conjugation. This horizontal gene transfer allows for the rapid dissemination of resistance genes among different bacterial species, including clinically important pathogens. asm.org

Among the most significant plasmid-borne genes conferring resistance to azithromycin are the erythromycin ribosome methylase (erm) genes. nih.gov These genes encode enzymes that modify the 23S rRNA component of the bacterial ribosome, the target site for macrolide antibiotics like azithromycin. mdpi.com This modification, typically through methylation of an adenine (B156593) residue, prevents the antibiotic from binding effectively, thereby rendering it inactive. mdpi.com

Several classes of erm genes exist, with erm(A), erm(B), and erm(C) being prominent in causing resistance in various bacteria. mdpi.com Research has specifically highlighted the role of the erm(B) gene in mediating high-level azithromycin resistance in members of the Enterobacteriaceae family, such as Klebsiella pneumoniae and Salmonella. asm.orgnih.gov Studies have identified conjugative plasmids, such as those belonging to the IncI1 and IncFIB/IncHI1B incompatibility groups, that carry erm(B). asm.orgnih.govresearchgate.net These plasmids can be efficiently transferred to other Gram-negative bacteria, including Escherichia coli and Salmonella, promoting the swift spread of resistance. asm.orgnih.gov

Often, these resistance plasmids are mosaics, carrying not only erm genes but also genes that confer resistance to other classes of antibiotics. For instance, an IncI1 plasmid identified in a clinical K. pneumoniae strain was found to harbor both the erm(B) gene for azithromycin resistance and the blaCTX-M-104 gene for resistance to cephalosporins. asm.org Similarly, another study identified a conjugative plasmid from K. pneumoniae carrying three macrolide resistance genes: erm(B), mph(A), and a novel gene, erm(42). nih.gov The presence of multiple resistance genes on a single, mobile plasmid poses a significant therapeutic challenge by enabling the co-selection and dissemination of a multidrug-resistant phenotype.

The genetic environment of erm genes on these plasmids often includes other mobile elements like transposons and insertion sequences, which facilitate the movement of the resistance gene between different plasmids or onto the bacterial chromosome. The erm(B) gene, for example, has been found within a truncated Tn6295 transposon element. researchgate.net This modular nature of resistance cassettes contributes to the dynamic evolution and spread of antibiotic resistance.

Table 1: Examples of Plasmids Mediating Azithromycin Resistance

Plasmid TypeResistance Gene(s)Host BacteriumKey FindingSource
IncI1erm(B), blaCTX-M-104Klebsiella pneumoniaeConjugative plasmid conferring co-resistance to azithromycin and cefotaxime; transferable to E. coli and Salmonella. asm.org
IncFIB/IncHI1Berm(B), erm(42), mph(A)Klebsiella pneumoniaeCarries a novel macrolide resistance gene (erm(42)) alongside two others; transferable to various Enterobacteriaceae. nih.gov
IncI1erm(B), mph(A), aadA1, aac(3)-IIdSalmonellaConjugative plasmid originating from E. coli, contributing to the spread of azithromycin resistance in Salmonella. tandfonline.com

Comparative Genomics and Phylogenomic Analysis of this compound-Resistant Strains

Comparative genomics and phylogenomics are powerful tools for investigating the evolution and spread of antibiotic-resistant bacteria. By comparing the whole-genome sequences (WGS) of resistant and susceptible strains, researchers can identify the genetic determinants of resistance, track the transmission of resistant clones, and understand the evolutionary relationships between them.

Phylogenomic analysis, which studies the evolutionary history based on genomic data, has been instrumental in tracking outbreaks of azithromycin-resistant pathogens. For instance, a retrospective analysis of Shigella flexneri serotype 2a isolates in Ontario revealed two large, male-dominated clusters of azithromycin-resistant strains. nih.govasm.org Comparison of the plasmids from these clusters showed a high degree of similarity to those found in global outbreaks, suggesting the importation and subsequent local transmission of a resistant strain. nih.gov Similarly, WGS analysis of Salmonella Typhi in Bangladesh identified a cluster of 12 azithromycin-resistant strains within the dominant H58 lineage (genotype 4.3.1.1), indicating the emergence and clonal spread of resistance. plos.orgbiorxiv.org

These studies often rely on single nucleotide polymorphism (SNP) analysis to establish the genetic relatedness between isolates. A low number of SNPs between isolates suggests a recent common ancestor and likely direct or indirect transmission. asm.orgoup.com In one study of non-typhoidal Salmonella (NTS), phylogenetic analysis revealed that five S. London isolates from different hospital departments were closely related (3–74 SNPs), pointing to an intra-hospital spread of a resistant clone. oup.com

Comparative genomics has also been crucial for identifying the diverse array of genes and mutations responsible for azithromycin resistance. WGS analysis of Salmonella isolates from food animals and retail meats in the United States identified multiple resistance determinants, including erm(42), mef(C), mph(A), mph(G), and a point mutation in the acrB gene (R717L). nih.govasm.org The mph(A) gene was found to be the most prevalent determinant. nih.govasm.org These genes were located on a wide variety of plasmid replicon types, such as IncR, IncC, and IncHI2, many of which also carried genes for resistance to other critically important antimicrobials like ceftriaxone. nih.govasm.orgfda.gov This co-resistance is a significant public health concern, as it limits treatment options. fda.gov

The detailed findings from such genomic surveillance provide a high-resolution view of the resistance landscape, highlighting the emergence of specific resistant clones and the mobile genetic elements that drive their dissemination. For example, analysis of Salmonella Newport from cattle revealed an emerging clone carrying the mph(A) gene on an IncR plasmid, which also conferred decreased susceptibility to ciprofloxacin (B1669076). nih.govasm.org

Table 2: Genomic Features of Azithromycin-Resistant Bacterial Strains

Bacterial SpeciesKey Resistance DeterminantsAssociated Plasmids/Mobile ElementsMain Finding from Genomic AnalysisSource
Shigella flexneri 2amph(A)IncFII plasmidsPhylogenetic analysis revealed two large clonal clusters, suggesting outbreaks. nih.govasm.org
Salmonella TyphiacrB R717Q mutationChromosomal mutationResistant strains clustered together within the H58 lineage, indicating clonal expansion. plos.org
Non-typhoidal Salmonellamph(A), erm(B), erm(42)IncFIB, IncHI2, IncI, IncCResistance conferred by mph(A) on diverse plasmids, often co-located with other resistance genes. oup.com
Salmonella spp. (food sources)mph(A) (dominant), erm(42), acrB_R717LIncR, IncHI1, IncC, and othersDiverse resistance genes and plasmid types identified; 86.2% of plasmids carried multidrug resistance determinants. nih.govasm.org

Immunomodulatory and Anti Inflammatory Mechanisms of Azithromycin Sulfate

Regulation of Intracellular Signaling Pathways

Azithromycin (B1666446) sulfate's immunomodulatory capabilities are largely rooted in its interference with critical intracellular signaling cascades that govern inflammatory responses.

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govbiorxiv.org Azithromycin has been shown to suppress the activation of NF-κB. nih.govfrontiersin.org Mechanistic studies have revealed that azithromycin can prevent the translocation of activated NF-κB subunits into the nucleus, thereby curtailing the upregulation of pro-inflammatory gene expression. nih.gov In some instances, azithromycin has been observed to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. biorxiv.orgbiorxiv.org For example, in tumor necrosis factor-α (TNF-α)-stimulated human periodontal ligament stem cells, azithromycin promoted osteogenic differentiation by inhibiting the NF-κB signaling pathway. scienceopen.com Furthermore, in a murine macrophage cell line, azithromycin was found to inhibit the kinase activity of IKKβ, a key enzyme in the NF-κB activation pathway, despite an increase in its phosphorylation. nih.gov This targeted inhibition of NF-κB signaling contributes significantly to the anti-inflammatory profile of azithromycin. nih.govresearchgate.net

Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and secretion of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). plos.org Research has demonstrated that azithromycin can inhibit the activation of the NLRP3 and NLRC4 inflammasomes. mdpi.com This inhibition leads to a reduction in the production of IL-1β by monocytes and macrophages. mdpi.com One proposed mechanism for this effect is the impairment of the induction of caspase-4, a component of the non-canonical inflammasome pathway, following stimulation with lipopolysaccharide (LPS). researchgate.net By dampening inflammasome activation, azithromycin effectively reduces the release of key inflammatory mediators. nih.govplos.org

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cellular metabolism, growth, and proliferation, and it also plays a role in immunity and inflammation. nih.gov Azithromycin has been shown to modulate mTOR signaling, particularly in T cells. creative-diagnostics.com By inhibiting the phosphorylation of the S6 ribosomal protein (S6RP), a downstream target of mTOR, azithromycin can suppress T cell proliferation and promote apoptosis. researchgate.net This inhibition of the mTOR pathway is also linked to the regulation of autophagy, a cellular process for degrading and recycling cellular components. researchgate.netersnet.org Azithromycin has been found to increase the number of autophagosomes in macrophages. frontiersin.org However, molecular studies indicate this is due to the inhibition of autophagosome degradation rather than an increase in their synthesis. frontiersin.org This blockade of autophagic flux is attributed to azithromycin's ability to accumulate in lysosomes and prevent their acidification, a critical step for autophagosome-lysosome fusion and subsequent degradation. nih.govbiorxiv.org

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammatory responses. frontiersin.org Azithromycin has been shown to interfere with ERK pathway activity in various cell types. frontiersin.org For instance, in human bronchial epithelial cells, azithromycin modulates the secretion of pro-inflammatory cytokines, in part, through the ERK pathway. frontiersin.org It has also been demonstrated to reduce the production of mucin by epithelial cells in response to Pseudomonas aeruginosa infection by interfering with ERK signaling. frontiersin.org Furthermore, azithromycin-mediated inhibition of the ERK signal transduction pathway has been linked to impaired chemotaxis of human neutrophils. frontiersin.org In cystic fibrosis monocyte-derived macrophages, azithromycin treatment led to higher activation of ERK1/2, which was associated with increased bacterial uptake. mdpi.com

Macrophage Functional Modulation and Phenotypic Polarization

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). Azithromycin has been shown to influence this polarization, pushing macrophages towards an M2 phenotype, which is associated with inflammation resolution and tissue repair. creative-diagnostics.comfrontiersin.org

As mentioned earlier, azithromycin impacts autophagy in macrophages. Molecular investigations have revealed that azithromycin accumulates to high concentrations within these cells, particularly within acidic organelles like lysosomes. jst.go.jp This accumulation leads to a disruption of lysosomal function. nih.gov Specifically, azithromycin prevents the acidification of lysosomes. nih.gov Lysosomal acidification is essential for the activity of degradative enzymes and for the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cellular components occurs. nih.govbiorxiv.org By inhibiting lysosomal acidification, azithromycin effectively blocks the final step of autophagy, leading to an accumulation of undegraded autophagosomes. frontiersin.orgnih.gov This impairment of autophagic and phagosomal degradation has been demonstrated in primary human macrophages. nih.gov However, some studies have reported that in the context of bacterial uptake by monocyte-derived macrophages, lysosomal acidification remained unchanged after azithromycin treatment. mdpi.comresearchgate.net

Investigation of M1/M2 Macrophage Phenotypic Shifts

Azithromycin sulfate (B86663) has been shown to play a crucial role in modulating the balance between pro-inflammatory M1 and anti-inflammatory M2 macrophages. This phenotypic shift is a key component of its immunomodulatory effects.

Research indicates that azithromycin promotes the polarization of macrophages towards an M2 phenotype. nih.govfrontiersin.org This shift is achieved through the inhibition of key signaling pathways that drive M1 activation, such as the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1) pathways. nih.gov By blocking NF-κB activation, azithromycin decreases the nuclear translocation of the p65 subunit and blunts the degradation of its inhibitor, IκBα. nih.gov This is partly due to a decrease in IKKβ kinase activity. nih.gov Simultaneously, azithromycin treatment has been observed to decrease the phosphorylation of STAT1 in a concentration-dependent manner. nih.gov

In vitro studies using murine macrophage cell lines (J774) and human monocyte-derived macrophages have demonstrated that azithromycin treatment leads to a decreased production of M1-associated pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α), while increasing the production of the M2-associated anti-inflammatory cytokine interleukin-10 (IL-10). frontiersin.orgoup.com Furthermore, azithromycin has been shown to increase the expression of M2 markers such as the mannose receptor (CD206) and CD23, while inhibiting the expression of the M1 marker CCR7. frontiersin.orgoup.com In models of cystic fibrosis (CF), azithromycin promoted anti-inflammatory M2 macrophage polarization, evidenced by an increased percentage of CD209+ M2 macrophages and induction of the M2 gene CCL18. nih.govhealth.qld.gov.au

The functional consequence of this M2 polarization is an enhanced anti-inflammatory and tissue-reparative environment. For instance, azithromycin increases the activity of arginase, an M2 effector enzyme, while attenuating the production of inducible nitric oxide synthase (iNOS), a key M1 effector molecule. oup.com This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype contributes to the resolution of inflammation in various pathological conditions. researchgate.net

Table 1: Effect of Azithromycin on Macrophage Polarization

Parameter Effect of Azithromycin Associated Phenotype References
NF-κB Signaling Inhibition M1 Downregulation nih.gov
STAT1 Phosphorylation Decreased M1 Downregulation nih.gov
IL-12 Production Decreased M1 Downregulation frontiersin.orgoup.com
TNF-α Production Decreased M1 Downregulation atsjournals.orgcreative-diagnostics.com
IL-10 Production Increased M2 Upregulation oup.comcreative-diagnostics.com
Arginase Activity Increased M2 Upregulation oup.com
iNOS Expression Decreased M1 Downregulation frontiersin.orgoup.com
CD209+ Macrophages Increased Percentage M2 Upregulation nih.govhealth.qld.gov.au
CCL18 Gene Expression Induced M2 Upregulation nih.govhealth.qld.gov.au

Mechanisms Affecting T Cell Activation and Cytokine Production in Cellular Models

Azithromycin sulfate also exerts significant immunomodulatory effects by directly targeting T lymphocytes, influencing their activation, proliferation, and cytokine production.

Studies have consistently shown that azithromycin inhibits the proliferation of CD4+ T cells in a dose-dependent manner. nih.govnih.gov This anti-proliferative effect is linked to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govdlsu.edu.ph Azithromycin has been found to reduce the phosphorylation of the S6 ribosomal protein, a downstream target of mTOR, thereby suppressing T cell activation. creative-diagnostics.comnih.gov This inhibition of mTOR activity by azithromycin appears to be independent of FKBP12, distinguishing its mechanism from that of rapamycin. nih.gov

Furthermore, azithromycin modulates the expression of co-stimulatory molecules on T cells. It has been shown to downregulate the surface expression of CD27 on activated T-lymphocytes, which can inhibit cell proliferation and expansion. frontiersin.org Similarly, azithromycin treatment leads to a reduction in the expression of other co-stimulatory molecules like ICOS (CD278) and OX40 (CD134) on T cells, further contributing to the suppression of their activation. qnl.qa

The impact of azithromycin extends to the production of various cytokines by different T helper (Th) cell subsets. It significantly inhibits the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ), a hallmark of Th1 cells. nih.govfrontiersin.org The production of interleukin-4 (IL-4), a key Th2 cytokine, is also markedly reduced following azithromycin treatment. nih.gov Research has also demonstrated that azithromycin can negatively regulate the production of interleukin-17 (IL-17) by Th17 cells in a dose-dependent manner, highlighting a direct inhibitory effect on this pro-inflammatory T cell subset. ersnet.orgresearchgate.net

Table 2: Impact of Azithromycin on T Cell Function

T Cell Parameter Effect of Azithromycin Underlying Mechanism References
CD4+ T Cell Proliferation Inhibition mTOR pathway inhibition creative-diagnostics.comnih.govnih.gov
IFN-γ Production Decreased Direct inhibition of Th1 cells nih.govfrontiersin.org
IL-4 Production Decreased Direct inhibition of Th2 cells nih.gov
IL-17 Production Decreased Direct inhibition of Th17 cells ersnet.orgresearchgate.net
CD27 Expression Downregulation Inhibition of T cell expansion frontiersin.org
ICOS and OX40 Expression Reduction Inhibition of co-stimulatory pathways qnl.qa

Preclinical Models for Studying Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory and anti-inflammatory properties of this compound have been extensively investigated using a variety of preclinical models, which have been instrumental in elucidating its mechanisms of action.

In Vitro Cellular Systems for Mechanistic Elucidation

A range of in vitro cellular systems has been employed to dissect the molecular and cellular effects of azithromycin. Murine macrophage cell lines, such as J774, have been pivotal in demonstrating the drug's ability to polarize macrophages towards an M2 phenotype and inhibit pro-inflammatory cytokine production. nih.govfrontiersin.orgoup.com

Human monocyte-derived macrophages (MDMs) have also been widely used, particularly in the context of diseases like cystic fibrosis. nih.govhealth.qld.gov.au These primary cells provide a more clinically relevant model and have confirmed the findings from cell line studies regarding macrophage polarization and function. nih.govhealth.qld.gov.au

Animal Models of Inflammatory Conditions

Animal models have provided crucial in vivo evidence for the anti-inflammatory and immunomodulatory efficacy of azithromycin in various disease contexts.

Mouse models of cystic fibrosis (CF), particularly those with the F508del mutation, have shown that azithromycin can reduce the accumulation of alveolar macrophages and down-regulate inflammatory cytokine production by M1-polarized macrophages. atsjournals.org In a mouse model of Pseudomonas aeruginosa pneumonia, azithromycin was shown to induce M2 macrophage polarization. nih.gov

Models of lipopolysaccharide (LPS)-induced inflammation have been frequently used to study the acute anti-inflammatory effects of azithromycin. In these models, azithromycin treatment has been shown to reduce the infiltration of inflammatory cells, such as neutrophils, into the lungs and decrease the levels of pro-inflammatory cytokines like TNF-α and MIP-2 in bronchoalveolar lavage fluid. nih.govnih.gov

Other relevant animal models include dextran (B179266) sulfate sodium (DSS)-induced colitis in mice, where azithromycin treatment reduced the severity of colitis and decreased levels of pro-inflammatory cytokines and chemokines. nih.gov In a mouse model of ventilator-associated pneumonia caused by multidrug-resistant Acinetobacter baumannii, azithromycin attenuated lung inflammation and reduced neutrophil counts and cytokine levels. nih.gov Models of viral bronchiolitis in mice have also demonstrated the anti-inflammatory properties of azithromycin, showing decreased weight loss and attenuated accumulation of inflammatory cells in the airways. nih.gov Furthermore, in a mouse model of ischemic stroke, azithromycin was found to promote the transition of macrophages towards an M2 phenotype, contributing to its neuroprotective effects. oncotarget.com

Pharmacological Research and Preclinical Efficacy Studies of Azithromycin Sulfate

Pharmacokinetic and Pharmacodynamic (PK-PD) Principles in Preclinical Models

The distinctive pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of azithromycin (B1666446) sulfate (B86663), particularly its prolonged half-life and extensive tissue penetration, have been a focal point of preclinical research. researchgate.net These properties differentiate it from many other antibiotics and provide a rationale for unique dosing strategies. researchgate.netnih.gov

A hallmark of azithromycin's pharmacokinetics is its rapid and wide distribution throughout the body, leading to significantly higher concentrations in tissues compared to plasma or serum. fda.govfda.gov This is largely attributed to its ability to accumulate within cells, a phenomenon demonstrated through in vitro incubation techniques where the intracellular to extracellular concentration ratio exceeded 30 after just one hour. fda.gov

Preclinical studies have consistently shown that azithromycin concentrates in various tissues, with particularly high uptake observed in the lungs, tonsils, and prostate. drugbank.com In vivo studies suggest that this concentration within phagocytic cells, such as macrophages and polymorphonucleocytes, may play a crucial role in distributing the drug to inflamed tissues. fda.govdrugbank.com This intracellular accumulation is a key mechanism for its efficacy against intracellular pathogens like Chlamydia trachomatis. drugbank.com

In murine models, azithromycin concentrations in pulmonary tissue have been shown to be substantial. oup.com For instance, following oral administration, the drug's pharmacokinetic behavior in pulmonary tissue mirrors that in serum, with dosing regimens that deliver the total dose earlier resulting in higher peak concentrations (Cmax). oup.com Studies in pigeons also demonstrated excellent tissue distribution, with lung and tonsil concentrations potentially exceeding serum levels by over 100-fold. cabidigitallibrary.org

The accumulation of azithromycin is not limited to immune cells. In vitro studies have also shown its concentration in fibroblasts. drugbank.com This extensive tissue and cellular uptake results in a large apparent volume of distribution, reported as 31.1 L/kg at a steady state. drugbank.comnih.gov The binding of azithromycin to serum proteins is variable and concentration-dependent, decreasing as the concentration of the drug increases. fda.govdrugbank.com

It is important to note that while high intracellular concentrations are a defining feature, the levels in the extracellular space fluid of soft tissues may be markedly lower than in plasma. researchgate.net This suggests that the clinical efficacy of azithromycin may rely on a combination of its intracellular activity and other pleiotropic effects. researchgate.net

Table 1: Comparison of Azithromycin Pharmacokinetic Parameters in Mouse Serum and Pulmonary Tissue Following administration of a total oral dose of 100 mg/kg over 1, 2, or 3 days.

Dosing RegimenTissueCmax (mg/L or mg/kg)AUC (mg·h/L or mg·h/kg)
100 mg/kg on Day 1Serum10.244.3
Pulmonary Tissue105.42056
50 mg/kg/day for 2 daysSerum5.842.1
Pulmonary Tissue78.22112
33.3 mg/kg/day for 3 daysSerum4.143.5
Pulmonary Tissue65.72245
Data sourced from a study on single- versus multi-dose azithromycin regimens in preclinical infection models. researchgate.net

The antimicrobial efficacy of azithromycin is closely linked to specific PK-PD parameters. oup.com For antibiotics with prolonged persistent effects like azithromycin, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered a key predictor of therapeutic success. ucl.ac.be

Preclinical studies have demonstrated that the AUC/MIC ratio is the pharmacodynamic parameter that best correlates with the efficacy of azithromycin. oup.com In a composite analysis of bacterial clearance and survival in mice challenged with S. pneumoniae or S. pyogenes, the AUC/MIC ratio showed a strong correlation with efficacy, with an R² value of 0.70. oup.com The ratio of the maximum concentration to MIC (Cmax/MIC) also showed a correlation, though to a lesser extent (R² = 0.52), while the time above MIC (T>MIC) had a poor correlation (R² = 0.29). oup.com

This concentration-dependent killing characteristic, where higher drug concentrations lead to an increased rate and extent of bacterial killing, supports the rationale for shorter dosing regimens with higher individual doses. oup.com The goal of such regimens is to maximize drug concentration and, consequently, the AUC/MIC ratio. oup.com

In the context of specific infections, the optimal AUC/MIC ratio can vary. For instance, in a gerbil model of acute otitis media (AOM), the AUC/MIC ratio was predictive of both bacteriological and clinical efficacy. oup.com Similarly, for Mycobacterium avium complex (MAC) infections, an AUC₀₋₂₄/MIC ratio of 3.4 has been suggested for optimal efficacy, with a ratio of 7.5 proposed for suppressing resistance. researchgate.net

Table 2: Correlation of Azithromycin PK-PD Parameters with Efficacy Based on a composite of bacterial clearance and survival in mice challenged with S. pneumoniae or S. pyogenes.

PK-PD ParameterCorrelation with Efficacy (R²)
AUC/MIC0.70
Cmax/MIC0.52
Time above MIC0.29
Data derived from a study on single-dose versus multi-dose azithromycin regimens. oup.com

Efficacy Evaluation in Preclinical Infection Models

The efficacy of azithromycin sulfate has been extensively evaluated in a variety of preclinical infection models, providing crucial data that support its clinical applications. These models have been instrumental in understanding the drug's activity against different pathogens and in optimizing dosing strategies. researchgate.netoup.com

In murine models of acute peritonitis, azithromycin has demonstrated significant protective effects. oup.com When administered orally in a single-dose regimen, azithromycin showed a 50% protective effect on 6-day survival at lower doses compared to 2- or 3-day dosing regimens against challenges with Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecalis, and Haemophilus influenzae. oup.com For instance, in a S. pneumoniae peritonitis model, the 50% effective dose (ED₅₀) for a 1-day regimen was significantly lower than for multi-day regimens. researchgate.net

Similar findings have been observed in murine models of pneumococcal pneumonia. oup.com A single-dose administration of azithromycin resulted in a lower ED₅₀ for 10-day survival compared to divided doses administered over two or three days. oup.com Specifically, the ED₅₀ was 20 mg/kg for a single dose, compared to 27 mg/kg and 49 mg/kg for 2- and 3-day regimens, respectively. oup.com These studies highlight the superior efficacy of a front-loaded, single-dose approach in these acute infection models. oup.comnih.gov In both peritonitis and pneumonia models, azithromycin's efficacy was also shown to be superior to that of clarithromycin (B1669154) against key respiratory pathogens. oup.comoup.com

Table 3: Efficacy of Azithromycin in a Murine Pneumococcal Pneumonia Model (10-day survival as an efficacy outcome)

Dosing Regimen (Total Dose)ED₅₀ (mg/kg)95% Confidence Interval
Single dose on Day 12016–24
Divided dose over 2 days2723–32
Divided dose over 3 days4928–71
Data sourced from a study on single- versus multi-dose azithromycin regimens. oup.com

In these models, azithromycin has been evaluated against various pathogens. researchgate.netasm.org For example, its activity has been assessed in combination with other agents against multidrug-resistant Enterobacteriaceae isolates. nih.gov The model allows for the determination of bacterial burden in the thigh muscle before and after treatment, providing a clear measure of the drug's bactericidal or bacteriostatic effect. researchgate.net The pharmacokinetics of azithromycin have also been characterized in this model, confirming its distribution to the site of infection. asm.orgnih.gov

Gerbil models of acute otitis media (AOM) have been particularly valuable in demonstrating the efficacy of single-dose azithromycin therapy. oup.comnih.gov In a model of Haemophilus influenzae AOM, a single oral dose of azithromycin was not only effective in sterilizing the middle ear but also did so more rapidly than the same total dose administered over two or three days. researchgate.netnih.gov

While all tested regimens (single dose, 2-day, and 3-day) were capable of sterilizing the middle ear, the single-dose regimen showed significantly faster bacterial killing. nih.gov This rapid eradication of the pathogen from the site of infection is a key advantage of the single-dose strategy. oup.com These preclinical findings provide a strong PK/PD rationale for the use of single-dose azithromycin in the treatment of AOM. nih.govnih.gov The efficacy in this model is consistent with the principle that maximizing initial drug concentration enhances bacterial eradication. nih.gov

Preclinical Neuroprotection Investigations

Assessment in Ischemic Stroke Animal Models

The potential of this compound as a neuroprotective agent has been evaluated in various preclinical studies, particularly in animal models of ischemic stroke. Research utilizing the transient middle cerebral artery occlusion (MCAo) model in both rats and mice has demonstrated significant neuroprotective effects.

In adult male rats subjected to a two-hour MCAo, a single dose of azithromycin administered upon reperfusion led to a dose-dependent decrease in ischemic brain damage. nih.gov The effective dose required to produce 50% of the maximum effect (ED50) was determined to be 1.40 mg/kg. nih.gov This neuroprotective effect was not only observed in the short term (22 hours post-insult) but was also sustained, with a single administration reducing brain infarct damage and neurological deficits for up to seven days of reperfusion. nih.govresearchgate.net Furthermore, the therapeutic window for azithromycin was shown to be clinically relevant, as administration 4.5 hours after the onset of MCAo still resulted in a significant reduction of ischemic brain damage. nih.gov

Similar neuroprotective outcomes have been observed in mouse models of transient MCAo. mdpi.comnih.gov Studies showed that intraperitoneal administration of azithromycin significantly reduced the size of the brain infarct and improved neurological deficits. mdpi.comnih.gov The protective effects were linked to a reduction in blood-brain barrier damage and a decrease in the infiltration of myeloid cells into the brain's ischemic hemisphere. nih.govmolvis.org The efficacy of azithromycin was also confirmed with intravenous administration, a route more relevant to clinical practice, which produced a comparable reduction in infarct volume to intraperitoneal injection. nih.gov These findings across different species and routes of administration strengthen the preclinical evidence for azithromycin's potential in acute stroke therapy. nih.govescholarship.org

Table 1: Summary of Azithromycin Efficacy in Ischemic Stroke Animal Models To explore the data, click on the headers to sort or use the search bar to filter.

Animal ModelIschemia/Reperfusion DurationKey FindingsReference
Adult Male Rats2h MCAo / 22h ReperfusionDose-dependent reduction of ischemic brain damage (ED50 = 1.40 mg/kg). nih.gov nih.gov
Adult Male Rats2h MCAo / 7 days ReperfusionA single dose reduced brain infarct damage and neurological deficit. nih.gov nih.gov
Adult Male Rats4.5h MCAo / 19.5h ReperfusionSignificant reduction in infarct and edema volumes when administered 4.5h post-MCAo. nih.gov nih.gov
MiceTransient MCAoDose-dependent reduction of cerebral ischemic damage and amelioration of neurological deficits. nih.gov nih.gov
Mice30min MCAo / 48h ReperfusionIntravenous administration reduced infarct volume comparably to intraperitoneal injection. nih.gov nih.gov
MiceTransient MCAoReduced blood-brain barrier damage and cerebral infiltration of myeloid cells. nih.gov nih.gov

Elucidation of Molecular Events Underpinning Neuroprotection in Preclinical Contexts

The neuroprotective effects of azithromycin in preclinical stroke models are attributed to several interconnected molecular events, primarily revolving around its potent immunomodulatory properties. nih.govmdpi.com A central mechanism is the modulation of microglia and macrophage activation. nih.govplos.org Following an ischemic insult, these immune cells can adopt different functional phenotypes: a pro-inflammatory (M1) state that can exacerbate tissue injury or an anti-inflammatory, pro-reparative (M2) state that aids in tissue repair. mdpi.complos.org

Research demonstrates that azithromycin promotes the polarization of microglia and macrophages from the detrimental M1 phenotype towards the beneficial M2 phenotype. mdpi.comnih.gov This shift is evidenced by the increased expression of M2 markers, such as Arginase 1 (ARG1) and Ym1, in the ischemic brain area of azithromycin-treated animals. researchgate.netnih.govnih.gov Concurrently, azithromycin treatment leads to a decrease in pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). researchgate.netfrontiersin.orgresearchgate.net The importance of this M2 polarization is highlighted by findings where the pharmacological inhibition of arginase, a key enzyme in the M2 pathway, counteracted the neuroprotective effects of azithromycin. nih.govnih.gov

Another significant molecular event is the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Following azithromycin administration in a rat stroke model, a significant increase in STAT3 phosphorylation was observed in astrocytes and neurons within the peri-ischemic cortex. nih.gov Elevated STAT3 phosphorylation was also detected in infiltrating leukocytes exhibiting an M2 phenotype in the ischemic core. nih.gov This signaling pathway is believed to play a role in the tissue recovery promoted by azithromycin. nih.gov

Furthermore, azithromycin has been shown to reduce ischemia-induced phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is a pathway implicated in neuronal damage. molvis.org The drug also mitigates secondary injury processes by preventing blood-brain barrier leakage, which in turn reduces the infiltration of inflammatory cells into the delicate brain tissue. nih.govmolvis.org In vitro studies corroborate these findings, showing that azithromycin can protect glial cells from oxidative stress-induced inflammation and cell death. acs.org

Table 2: Molecular Mechanisms of Azithromycin-Mediated Neuroprotection To explore the data, click on the headers to sort or use the search bar to filter.

Molecular EventKey ObservationAssociated OutcomeReference
Macrophage/Microglia PolarizationPromotes a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype. mdpi.comnih.govReduced neuroinflammation and enhanced tissue repair. plos.org mdpi.comnih.govplos.org
M2 Marker UpregulationIncreased expression of Arginase 1 (ARG1) and Ym1 in the ischemic area. researchgate.netnih.govIndicates presence of protective M2 macrophages. nih.gov researchgate.netnih.gov
STAT3 PhosphorylationSignificant elevation of phosphorylated STAT3 in astrocytes, neurons, and M2 leukocytes. nih.govContributes to late tissue recovery and neuroprotection. nih.gov nih.gov
Cytokine ModulationDecreased levels of pro-inflammatory cytokines TNF-α and IL-1β. researchgate.netfrontiersin.orgresearchgate.netAmelioration of the inflammatory response. researchgate.net researchgate.netfrontiersin.orgresearchgate.net
Inflammatory Cell InfiltrationReduced infiltration of neutrophils and inflammatory macrophages into the ischemic hemisphere. nih.govMinimized secondary brain injury. nih.gov nih.gov
Blood-Brain Barrier IntegrityPrevents ischemia-induced leakage of the blood-brain barrier. nih.govmolvis.orgReduced cerebral infiltration of peripheral immune cells. nih.gov nih.govmolvis.org
ERK1/2 SignalingSignificantly reduced the ischemia-induced increase in pERK1/2 levels. molvis.orgPrevention of a key pathway in neuronal damage. molvis.org molvis.org

Conformational Analysis and Molecular Dynamics of Azithromycin Sulfate

Theoretical and Computational Methodologies

Advanced computational techniques provide powerful insights into the dynamic nature of azithromycin (B1666446) sulfate (B86663) at an atomic level. These methods allow for the exploration of its conformational possibilities and the influence of surrounding solvent molecules.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of azithromycin, DFT studies have been instrumental in mapping its conformational landscape. researchgate.netmdpi-res.com By calculating the energies of various possible three-dimensional arrangements (conformers), researchers can identify the most stable, and therefore most likely, structures.

An extensive DFT study explored 15 distinct conformers of azithromycin. nih.govresearchgate.net This research revealed that the X-ray structure's backbone is largely maintained in solution, suggesting that even highly flexible molecules can adopt a preferred spatial orientation. nih.govresearchgate.net The study identified conformer M14, characterized by a short intramolecular C6-OH…N hydrogen bond, as the most likely to be predominant in both water and dimethyl sulfoxide (B87167) (DMSO) solutions. nih.govresearchgate.net

The choice of computational model is critical. Studies have employed the ωB97X-D functional, which is effective for describing thermochemistry and non-covalent interactions, paired with the 6-31G(d,p) basis set. nih.gov The Polarizable Continuum Model (PCM) is often used to simulate the effects of a solvent, providing a more realistic representation of the molecule's behavior in solution. researchgate.netrsc.org

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of conformational changes. acs.orgacs.org For azithromycin, MD simulations have been performed in various solvents, such as water and DMSO, to understand how the environment influences its structure. acs.org

These simulations have shown that azithromycin's five hydroxyl (OH) groups and other polar centers are highly susceptible to interactions with solvent molecules. acs.orgacs.org The inclusion of explicit solvent molecules in these simulations is crucial for accurately capturing these interactions and their effect on the drug's conformation. acs.org One study progressively increased the number of explicit solvent molecules (from 5 to 50) to accurately model the first solvation shell. researchgate.netacs.org

MD simulations have revealed that while the core structure of azithromycin remains relatively stable, the orientation of its constituent parts, particularly the sugar rings, can vary. For example, analysis of atomic fluctuations along a 50 ns MD trajectory in an aqueous solution showed distinct regions of flexibility within the molecule. nih.gov

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and for determining the relative energies of different conformers. nih.govacs.org These calculations, often performed using DFT, are essential for interpreting experimental data and identifying the predominant conformation of azithromycin in solution. nih.govresearchgate.net

The comparison between calculated and experimental NMR data serves as a critical validation for the predicted structures. nih.gov For azithromycin, a good match between theoretical and experimental NMR profiles has been a key criterion for assigning the preferred conformer. nih.gov One study found that for conformer M14, there was a strong correlation between the calculated and experimental NMR data in both water and DMSO. nih.gov

The inclusion of solvent effects in these calculations is paramount. The PCM model is frequently used, sometimes in conjunction with a number of explicit solvent molecules, to achieve better accuracy. acs.org It has been shown that while relative energies can be highly dependent on the initial structure guess in highly solvated models, calculated NMR chemical shifts are more stable and depend more on the local chemical environment. researchgate.netacs.org

Below is a table summarizing the calculated relative energies for different azithromycin conformers in various solvent models.

Conformer Relative Energy (ΔErel) in Vacuum (kcal/mol) Relative Energy (ΔErel) in PCM-Water (kcal/mol) Relative Energy (ΔErel) in PCM-DMSO (kcal/mol)
M10.00.00.0
M5-1.5-2.0-1.0
M12-4.0-5.5-3.5
M13-8.0-10.0-14.0
M14-9.0-12.0-15.0

This table is interactive. You can sort the data by clicking on the column headers.

Spectroscopic Characterization of Azithromycin Sulfate Conformations

Spectroscopic techniques provide experimental data that is essential for validating and refining the computational models of azithromycin's conformation. These methods offer a real-world glimpse into the molecule's structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR have been extensively used to characterize azithromycin. nih.govedaegypt.gov.eg The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's conformation.

Full assignments of the ¹H and ¹³C NMR spectra of azithromycin have been achieved in solvents like deuterated water (D₂O) and deuterated dimethyl sulfoxide (DMSO-d₆). acs.org These assignments are crucial for comparing with quantum chemical calculations and confirming the predominant solution-state conformation. researchgate.net

Studies have shown that the chemical shifts of the hydroxyl (OH) protons are particularly sensitive to solvent effects and intramolecular hydrogen bonding. acs.org For instance, an inverse correlation was found between the ¹H NMR chemical shift of the C6-OH proton and the distance of its intramolecular hydrogen bond to a nearby nitrogen or oxygen atom. nih.gov This observation was key in identifying the M13, M14, and M15 structures as having the preferred conformation in DMSO-d₆ solution. nih.gov

The following table presents a selection of experimental ¹H and ¹³C NMR chemical shifts for azithromycin in CDCl₃.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-1-178.1
C-6-OH9.65 (s)-
C-17-9.0
C-21-7.3

This table is interactive. You can sort the data by clicking on the column headers.

A variety of biophysical techniques are employed to study the interaction of azithromycin with model lipid membranes, which provides indirect information about its conformation when interacting with biological structures. nih.govresearchgate.net Fluorescence polarization is one such technique that measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer. ucl.ac.be

Studies using fluorescence polarization have shown that azithromycin can increase the fluidity of the acyl chains near the hydrophilic/hydrophobic interface of a lipid membrane, but has less effect deeper within the hydrophobic core. ucl.ac.be This suggests a specific orientation of the azithromycin molecule at the membrane interface.

Atomic force microscopy (AFM) has also been used to visualize the effects of azithromycin on the lateral organization of lipid monolayers. ucl.ac.be These studies have revealed that azithromycin can disrupt the packing of lipid molecules and induce phase merging, further indicating a direct interaction and a likely conformational adaptation at the membrane surface. researchgate.net

Influence of Solvent and Molecular Environment on this compound Conformation

The conformation of azithromycin, a large and flexible molecule, is significantly influenced by its surrounding solvent and molecular environment. researchgate.net This is a critical aspect to consider for understanding its biological activity, as the drug is often solvated in biological systems, which can alter its structure. acs.org

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations have been employed to investigate the conformational landscape of azithromycin in various solvents, including water, dimethyl sulfoxide (DMSO), and chloroform. researchgate.netacs.org These studies reveal that the solvent plays a crucial role in determining the predominant conformation of the molecule in solution. acs.org For instance, in both water and DMSO solutions, a specific conformer (designated as M14) with a short intramolecular hydrogen bond between the C6-hydroxyl group and the nitrogen atom is predicted to be the most dominant. researchgate.net

The inclusion of explicit solvent molecules in computational models, known as the supermolecule approach, provides a more accurate description of the solute-solvent interactions, accounting for both short- and long-range effects. researchgate.netacs.org This method has proven reliable for identifying the most prevalent conformer in solution. researchgate.netacs.org While the effect of explicit solvent molecules is significant for predicting proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts, particularly for hydroxyl protons, it is less pronounced for carbon-13 (¹³C NMR) spectra. researchgate.netacs.org This suggests that continuum solvation models may be adequate for the latter. researchgate.netacs.org

The solid-state conformation of azithromycin is also dependent on the solvent used during crystallization, leading to the formation of different pseudopolymorphs, such as monohydrate and dihydrate forms. researchgate.net The polarity of the solvent is a key factor in determining the final crystalline form. researchgate.net For example, crystallization from a water-acetone mixture yields the dihydrate form, while a water-alcohol mixture produces the monohydrate. acs.org The dihydrate form is generally considered more stable. mdpi.com Analysis of the crystal structures reveals that water molecules are integral to the spatial arrangement of azithromycin, highlighting their importance in the crystalline pattern. nih.gov

It has been observed that the backbone of the X-ray crystal structure of azithromycin is largely maintained in solution. researchgate.net This indicates that despite its flexibility, azithromycin may adopt a preferred spatial orientation in solution, which is the structure that ultimately interacts with its biological targets. researchgate.net However, there are differences in the orientation of the hydroxyl groups between the solid-state and solution conformations, with intramolecular hydrogen bonds being present in solution that are absent in the crystal structure, likely due to packing effects. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Conformational Insights

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The stereochemistry of azithromycin and its analogues plays a profound role in their biological activity. Even a subtle change in the configuration of a single stereocenter can dramatically alter the molecule's antimicrobial efficacy. nih.gov This is because the specific three-dimensional arrangement of atoms is crucial for binding to the bacterial ribosome, the primary target of macrolide antibiotics. nih.govmdpi.com

A notable example is the epimerization at the C5" position of the cladinose (B132029) sugar of an azithromycin analogue. This change in stereochemistry was found to significantly reduce antimicrobial activity by spatially manipulating the epitopes responsible for ribosome binding. nih.govresearchgate.net Interestingly, while the antibacterial properties were diminished, the anti-inflammatory effects of the parent macrolide were retained, suggesting that the cladinose moiety and the 2'-hydroxyl group are not critical for its anti-inflammatory action. nih.gov

The two enantiomers in a racemic mixture can exhibit different biological activities, with one being therapeutically active while the other may be less active, inactive, or even toxic. researchgate.net Therefore, understanding the stereochemistry of macrolides is essential. capes.gov.br Variations in biological activity have also been observed among different epimers of azithromycin-thiosemicarbazone conjugates, highlighting the sensitivity of biological targets to stereochemical changes. mdpi.com For instance, one epimer might be less active against certain resistant strains but more active against others. mdpi.com

Advanced techniques combining liquid chromatography, solid-phase extraction, and cryogenic NMR (LC-SPE/cryo NMR), along with mass spectrometry and molecular modeling, have proven valuable for the rapid screening, isolation, and structural determination of bioactive stereoisomers of macrolide derivatives. mdpi.comresearchgate.net These methods allow for the identification of stereogenic centers with inverted chirality and help to correlate these structural features with observed differences in biological activity. mdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical and statistical relationships between the chemical structure of a compound and its biological activity. pharmafocuseurope.com This approach has been effectively applied to macrolide antibiotics, including azithromycin, to understand and predict their therapeutic properties. pharmafocuseurope.comresearchgate.net

QSAR studies on macrolides have identified key physicochemical properties that influence their potency. For instance, in vitro potency against Pasteurella multocida has been shown to be a function of the logarithm of the partition coefficient (log P), the distribution coefficient (log D), and the molar refractivity (CMR). researchgate.net In vivo potency, on the other hand, is influenced by the higher pKa value, the HPLC chromatographic capacity factor (log k'), the in vitro potency (log(1/MIC)), and the negative logarithm of the fraction of the neutral drug at pH 7.4 (pNF). researchgate.net

More recently, QSAR analysis based on molecular topology has been used to identify several macrolide antibiotics, including azithromycin, as potential inhibitors of the SARS-CoV-2 spike protein. acs.orgnih.govcsic.es These in silico findings were subsequently validated by in vitro experiments, which demonstrated that azithromycin, along with clarithromycin (B1669154) and lexithromycin, could inhibit the entry of the virus into cells. acs.orgnih.gov

The application of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has also been explored to predict the activity of compounds against SARS-CoV-2. pharmafocuseurope.com These methods provide a more detailed three-dimensional understanding of the structural requirements for biological activity.

QSAR serves as a powerful tool for high-throughput virtual screening of molecules and accelerates the drug development process by predicting the pharmacokinetic and pharmacodynamic properties of potential drug candidates based on their structure. pharmafocuseurope.commdpi.com

Synthesis Pathways and Structural Modification Research

Methodologies for the Synthesis of Azithromycin (B1666446) Sulfate (B86663) Analogs

The synthesis of azithromycin and its analogs typically begins with erythromycin (B1671065) A as the starting material. A common pathway involves the conversion of erythromycin A to its oxime derivative. google.comub.edu This is often achieved by reacting erythromycin A with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.comub.edu The resulting erythromycin A oxime can then undergo a Beckmann rearrangement, followed by reduction and reductive N-methylation to yield azithromycin. google.com

Further modifications to the azithromycin scaffold are actively being explored to generate novel analogs. One of the most frequently targeted sites for modification is the 4''-hydroxyl group of the cladinose (B132029) sugar. mdpi.com This position has been shown to be a promising point for derivatization to create analogs with enhanced activity against resistant bacterial strains. mdpi.com For instance, 2'-acetyl-4''-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonate serves as a versatile intermediate for such modifications. mdpi.com

Another approach involves creating hybrid molecules by covalently linking azithromycin to other antimicrobial agents. This strategy aims to develop compounds with dual mechanisms of action to potentially overcome resistance. mdpi.com Additionally, modifications at other positions of the macrolactone ring and the desosamine (B1220255) sugar are also being investigated to expand the chemical diversity of azithromycin analogs.

A variety of synthetic methods are employed in the creation of these analogs, including multi-step synthetic routes. researchgate.net These can involve N-alkylation using reagents like epichlorohydrin (B41342) or dibromoalkanes to introduce different substituents. researchgate.net The table below summarizes some of the key synthetic transformations used in the preparation of azithromycin and its analogs.

Synthetic Step Reagents/Conditions Purpose Reference
OximationHydroxylamine hydrochloride, baseConversion of the C9-keto group of erythromycin A to an oxime google.comub.edu
Beckmann RearrangementMethane sulfonyl chlorideRing expansion of the macrolactone google.com
ReductionHydrogen and catalyst, or metal hydride (e.g., sodium borohydride)Reduction of the intermediate amide to an amine google.com
Reductive N-methylationFormaldehyde (B43269), formic acidIntroduction of the N-methyl group google.com
4''-Position Modification2'-acetyl-4''-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonateIntroduction of various substituents at the 4''-position of the cladinose sugar mdpi.com
N-alkylationEpichlorohydrin, dibromoalkanesIntroduction of alkyl groups at the nitrogen atom researchgate.net

Investigation of Epimerization Processes and Stereochemical Control in Synthetic Routes

Stereochemistry plays a crucial role in the biological activity of macrolide antibiotics. The specific three-dimensional arrangement of atoms is critical for the molecule's ability to bind to its ribosomal target. Therefore, controlling stereochemistry during the synthesis of azithromycin analogs is of paramount importance.

Research has shown that epimerization, the change in configuration at a single stereocenter, can occur during synthetic transformations of macrolides. For example, an unprecedented epimerization at the C-5'' position of the cladinose sugar was observed during a Barton-McCombie oxidation of an azithromycin analog. nih.govselvita.com This change in stereochemistry significantly diminished the antimicrobial activity of the resulting compound, highlighting the profound impact of stereochemical integrity on biological function. nih.gov

Conversely, intentional epimerization can be a tool for creating novel analogs. Studies have explored the epimerization at the C-4" hydroxyl site of the cladinose sugar, leading to the synthesis of compounds with altered biological profiles. jst.go.jp The stereochemical outcome of reactions is often investigated using advanced analytical techniques such as NMR spectroscopy to confirm the configuration of the final products. nih.gov

In some synthetic routes, the potential for epimerization at certain positions, such as C(2), needs to be carefully evaluated. For instance, under conditions that favor enolate formation, epimerization at the C(2) position is a possibility. acs.org However, detailed structural analysis using techniques like NOESY NMR can confirm the retention or inversion of stereochemistry at specific centers. acs.org

The table below provides examples of stereochemical investigations in the synthesis of macrolide analogs.

Stereochemical Event Synthetic Context Impact on Activity Reference
C-5'' EpimerizationBarton-McCombie oxidation of an azithromycin analogProfoundly diminished antimicrobial activity nih.govselvita.com
C-4" EpimerizationSemisynthetic modifications of azalidesLed to the identification of compounds with superior activity to erythromycin A jst.go.jp
C(12) InversionAcidic methanol (B129727) treatment of a 14-membered lactoneResulted in an inverted absolute configuration relative to the starting material acs.org

Rational Design Principles for Modified Azithromycin Sulfate Structures

The emergence of antibiotic resistance necessitates the rational design of new drugs that can overcome existing resistance mechanisms and exhibit enhanced efficacy. nih.gov For azithromycin, this involves a multidisciplinary approach that considers the drug's structure-activity relationships, its interaction with the bacterial ribosome, and the mechanisms by which bacteria develop resistance.

Several strategies are being pursued to enhance the intrinsic biological activity of azithromycin. One approach is the development of "macrolones," which are hybrid molecules combining the macrolide scaffold with a quinolone 3-carboxylic group via a flexible linker. nih.gov These compounds have demonstrated excellent antibacterial potency against key erythromycin-resistant strains. nih.gov

Another strategy focuses on improving the interaction of azithromycin with its ribosomal target. While the nitrogen atom inserted into the lactone ring does not directly bind to the ribosome, it alters the ring's conformation, leading to new and favorable contacts. nih.gov Understanding these interactions at an atomic level can guide the design of modifications that optimize binding affinity.

Furthermore, combining azithromycin with other agents can lead to synergistic effects. For example, azithromycin has shown increased activity and synergy with synthetic host-defense peptides under conditions that mimic the host environment. pnas.org The use of nanotechnology to create formulations like silver-decorated azithromycin-infused nanoparticles is also being explored to enhance antibacterial efficacy. rsc.org Cocrystallization of azithromycin with other drugs, such as paracetamol, has also been shown to improve its dissolution rate and antibacterial activity. mdpi.com

The table below summarizes various strategies aimed at enhancing the biological activity of azithromycin.

Strategy Description Example Reference
Hybrid MoleculesCovalently linking the azithromycin scaffold to another active moiety.Macrolones (azithromycin-quinolone hybrids) nih.gov
Combination TherapyUsing azithromycin in conjunction with other antimicrobial agents.Combination with synthetic host-defense peptides. pnas.org
NanotechnologyEncapsulating or decorating azithromycin with nanoparticles.Silver-decorated azithromycin-infused Soluplus® nanoparticles. rsc.org
CocrystallizationForming cocrystals with other pharmaceutical ingredients.Azithromycin-paracetamol cocrystals. mdpi.com
Adjuvant TherapyUsing non-antibiotic compounds to enhance antibiotic efficacy.Combination with polyaminoisoprenyl derivatives to increase susceptibility of Gram-negative bacteria. mdpi.com

A primary driver for modifying azithromycin is to overcome bacterial resistance. Bacteria have evolved several mechanisms to resist macrolides, including:

Target site modification: Methylation of the 23S rRNA, mediated by erm genes, prevents macrolide binding to the ribosome. mdpi.comnih.gov

Drug efflux: Efflux pumps, such as the MtrCDE pump in Neisseria gonorrhoeae and the CmeABC pump in Campylobacter spp., actively remove the antibiotic from the bacterial cell. nih.gov

Drug inactivation: Enzymes like esterases and phosphotransferases can modify and inactivate the macrolide structure. nih.gov

Rational drug design aims to create new azithromycin analogs that can evade these resistance mechanisms. For example, structural modifications can be made to the macrolide in a way that it can still bind effectively to the ribosome even after methylation of the 23S rRNA.

Another key strategy is the development of efflux pump inhibitors (EPIs). These compounds, when used in combination with azithromycin, can restore its activity against resistant strains by preventing the antibiotic from being pumped out of the cell. explorationpub.com

The concept of using antibiotic adjuvants, which are non-antibiotic compounds that target bacterial resistance mechanisms, is also gaining traction. acs.org This approach focuses on recycling existing antibiotics by co-administering them with compounds that overcome specific resistance pathways. acs.org

The following table outlines approaches to counteract azithromycin resistance.

Resistance Mechanism Counteracting Approach Example/Principle Reference
Target Site Modification (rRNA methylation)Design of analogs that can bind to the modified ribosome.Creating derivatives that sterically hinder the methyltransferase enzyme or have alternative binding modes. mdpi.comnih.gov
Drug EffluxCo-administration with efflux pump inhibitors (EPIs).Developing compounds that block the function of pumps like MtrCDE or CmeABC. nih.govexplorationpub.com
Drug InactivationSynthesis of analogs resistant to enzymatic degradation.Modifying the sites on the azithromycin molecule that are targeted by bacterial enzymes. nih.gov
Reduced PermeabilityUse of adjuvants to increase cell envelope permeability.Combining azithromycin with compounds that disrupt the bacterial outer membrane. mdpi.comacs.org

Advanced Analytical Characterization Techniques for Azithromycin Sulfate

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and quantification of Azithromycin (B1666446) Sulfate (B86663) from its related substances, impurities, and degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized method for the routine analysis and quantitative determination of azithromycin. ijpbr.innih.gov The technique's robustness and reliability make it suitable for quality control in both bulk drug substance and finished pharmaceutical products. ijpbr.inresearchgate.net

Several reversed-phase HPLC (RP-HPLC) methods have been developed, often employing a C18 stationary phase. ijpbr.innih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution. ijpbr.innih.gov The pH of the buffer is carefully controlled to ensure optimal peak shape and retention of the basic azithromycin molecule. nih.gov

UV detection is typically performed at wavelengths in the low UV region, commonly around 210 nm or 215 nm, where azithromycin exhibits adequate absorbance. ijpbr.innih.govresearchgate.net The sensitivity of the method allows for the detection of azithromycin at low concentrations, with some methods reporting detection limits in the nanogram per milliliter (ng/mL) range. ijpbr.in The use of an internal standard, such as clarithromycin (B1669154), can improve the precision and accuracy of the quantification. ijpbr.in

Ion-pair chromatography is another HPLC approach that has been successfully applied to the analysis of azithromycin. nih.govresearchgate.net This technique involves the addition of an ion-pairing reagent, like sodium heptanesulfonate, to the mobile phase. nih.govresearchgate.net The reagent forms a neutral ion-pair with the charged azithromycin molecule, enhancing its retention on the non-polar stationary phase and improving chromatographic performance. nih.govresearchgate.net

Table 1: Exemplary HPLC-UV Methods for Azithromycin Analysis

Stationary Phase Mobile Phase Detection Wavelength (nm) Flow Rate (mL/min) Reference
C18 (5 µm, 250 mm × 4.6 mm) Methanol/Buffer (90:10 v/v) 210 1.5 nih.gov
Phenomenex C18 (5µ, 150 x 4.6 mm) Acetonitrile: 0.5% Formic acid (40:60 v/v) 215 1.0 ijpbr.in
Dikma Technologies Diamonsil C18 (5 µm, 150 mm x 4.6 mm) Ammonium (B1175870) dihydrogen phosphate (B84403) (0.045 M, pH 3.0):Acetonitrile (47:15 v/v) with 0.002 M sodium heptanesulfonate 210 Not Specified nih.govresearchgate.net
XTerra RP18 Acetonitrile:pH 6.5 0.2M K2HPO4:water (35:10:55, v/v/v) 215 1.0 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or the analysis of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. researchgate.netplos.orgmdpi.com These techniques couple the powerful separation capabilities of liquid chromatography with the precise mass detection of a mass spectrometer. mdpi.com

LC-MS methods for azithromycin analysis typically utilize a reversed-phase chromatographic separation followed by detection with an electrospray ionization (ESI) source in positive ion mode. researchgate.netresearchgate.net The ESI source ionizes the azithromycin molecules, allowing them to be detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. researchgate.net For azithromycin, a common transition monitored is m/z 749.5 -> 591.45. lshtm.ac.uk

The sample preparation for LC-MS analysis often involves liquid-liquid extraction or solid-phase extraction to remove interfering matrix components and concentrate the analyte. researchgate.netlshtm.ac.uk The high sensitivity of LC-MS/MS allows for the quantification of azithromycin in complex biological matrices like human plasma at concentrations as low as 0.5 ng/mL. lshtm.ac.uk The short run times, often just a few minutes, make it a high-throughput technique suitable for analyzing a large number of samples. researchgate.netlshtm.ac.uk

Table 2: Selected LC-MS/MS Methods for High-Sensitivity Azithromycin Analysis

Chromatographic Column Mobile Phase Ionization Mode Monitored Transition (m/z) Application Reference
SunFire C18 (50mm x 2.1mm, 3.5µm) 1.54g ammonium acetate (B1210297), 250mL water, 570mL acetonitrile, 180mL methanol, and 0.6mL glacial acetic acid Not Specified 749.58 > 591.6 Human Plasma Analysis researchgate.net
ACE C18 (2.1 x 100 mm, 1.7 µm) 0.1% formic acid and methanol/acetonitrile (1:1, v/v) Positive Electrospray 749.50 > 591.45 Human Plasma Analysis lshtm.ac.uk
Symmetry C18 (50×2.1mm, 3.5μm) Gradient elution with ammonium acetate-acetonitrile and ammonium acetate-methanol Positive Electrospray Not Specified Human Plasma Analysis researchgate.net
Hypersil GOLD C18 (50 mm×2.1 mm, 1.9 μm) Acetonitrile : Ammonium acetate buffer (50 mM, containing 0.05% acetic acid) = 85:15 Electrospray Ionization Not Specified Human Plasma Analysis researchgate.net

Spectroscopic Analytical Techniques

Spectroscopic techniques provide valuable information about the chemical structure, solid-state properties, and quantitative estimation of Azithromycin Sulfate. These methods are often non-destructive and require minimal sample preparation.

Raman Spectroscopy for Solid-State Analysis

Raman spectroscopy is a powerful, non-invasive technique for the qualitative and quantitative analysis of azithromycin in its solid dosage forms. acs.orgnih.govresearchgate.net It provides a molecular fingerprint of the active pharmaceutical ingredient (API) and can differentiate it from the excipients present in a formulation. acs.orgnih.gov

The Raman spectrum of azithromycin exhibits characteristic peaks that correspond to specific vibrational modes of its molecular structure. acs.orgnih.gov Key spectral features can be observed at various wavenumbers, including peaks around 1454 cm⁻¹ (ether stretching), 1042 cm⁻¹ (C-C stretching), and several others that are indicative of the azithromycin molecule. acs.orgnih.gov The intensity of these Raman peaks is directly proportional to the concentration of the API, allowing for quantitative analysis. nih.gov

Multivariate analysis techniques, such as principal component analysis (PCA) and partial least-squares regression (PLSR), are often employed in conjunction with Raman spectroscopy. acs.orgresearchgate.net PCA can be used for qualitative analysis to distinguish between different formulations, while PLSR is used for quantitative analysis to build calibration models that can predict the concentration of azithromycin in unknown samples. acs.orgresearchgate.net The high correlation coefficients (R²) and low root mean square errors of calibration and prediction demonstrate the accuracy and predictive power of these models. researchgate.net

Table 3: Characteristic Raman Spectral Peaks of Azithromycin

Wavenumber (cm⁻¹) Vibrational Assignment Reference
1454 Ether stretching nih.gov
1371 CH₂ wagging vibration acs.org
1042 C-C stretching acs.orgnih.gov
963 C=O stretching acs.org
908 C-N-C torsion vibration acs.org
811 C-C stretching acs.org
774 C-N stretching acs.org
731 C-O-C out of plane vibration acs.org
612 C-OH bending acs.org
403 C-C-C bending acs.org

UV Spectrophotometry for Quantitative Estimation

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative estimation of azithromycin. researchgate.netresearchgate.net This technique is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.

Direct UV spectrophotometry can be performed by measuring the absorbance of an azithromycin solution at its wavelength of maximum absorbance (λmax). researchgate.net In a phosphate buffer of pH 6.8, azithromycin exhibits a λmax at approximately 208 nm. researchgate.net The method demonstrates good linearity over a specific concentration range, typically from 10 to 50 µg/mL. researchgate.net

Indirect spectrophotometric methods have also been developed to enhance sensitivity and selectivity. researchgate.netbanglajol.infojocpr.com One such method involves the oxidation of azithromycin with potassium permanganate, which liberates formaldehyde (B43269). researchgate.netbanglajol.info The formaldehyde then reacts with a chromogenic reagent, such as acetylacetone (B45752) in the presence of ammonium acetate, to produce a colored product with a λmax at around 412 nm. researchgate.netbanglajol.info Another approach involves the acidic hydrolysis of azithromycin with sulfuric acid, which forms a colored compound with a λmax at 482 nm. researchgate.netusmf.md These colorimetric methods offer an alternative for the quantification of azithromycin in pharmaceutical dosage forms. banglajol.infousmf.md

Table 4: UV Spectrophotometric Methods for Azithromycin Quantification

Method Reagents λmax (nm) Linearity Range (µg/mL) Reference
Direct UV Spectrophotometry pH 6.8 Phosphate Buffer 208 10-50 researchgate.net
Indirect (Oxidation) Potassium Permanganate, Acetone-Ammonium Reagent 412 10-75 researchgate.netbanglajol.info
Indirect (Acidic Hydrolysis) Sulfuric Acid 482 Not Specified researchgate.netusmf.md

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining structural information about this compound. thermofisher.comnews-medical.netmdpi.com This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups present in the molecule. thermofisher.commdpi.com The resulting FTIR spectrum is a unique molecular fingerprint that can be used for identification and structural elucidation. thermofisher.com

The FTIR spectrum of azithromycin shows characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net These include bands associated with the stretching and bending of C-H bonds in the methyl groups, the C=O stretching of the lactone ring, and C-O stretching vibrations. researchgate.net For instance, the carbonyl (C=O) group of the lactone ring typically shows a strong absorption band around 1729 cm⁻¹. researchgate.net

FTIR can also be used for quantitative analysis by measuring the intensity of a characteristic absorption band. researchgate.net A film-through transmission mode has been developed for the determination of azithromycin in pharmaceutical formulations, offering a rapid alternative to chromatographic methods. researchgate.net This involves dissolving the sample in a suitable solvent like acetonitrile and measuring the absorbance of the carbonyl band. researchgate.net The technique can also provide insights into the secondary structure of proteins, which is relevant for understanding drug-protein interactions, by analyzing the amide I and amide II bands. news-medical.net

Table 5: Key FTIR Absorption Bands for Azithromycin

Wavenumber Range (cm⁻¹) Functional Group Assignment Reference
2966-2985 C-H stretching (methyl groups) researchgate.net
1729 C=O stretching (lactone) researchgate.net
1367-1374 C-H bending (methyl groups) researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are crucial in the characterization of pharmaceutical solids, providing insights into their thermal stability, phase transitions, and hydration states. For this compound, these methods are instrumental in understanding its physical properties, which can influence its formulation and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. alwsci.com It is widely used to study the thermal properties of pharmaceutical compounds, such as melting, crystallization, and glass transitions. alwsci.com

In the analysis of azithromycin, DSC helps to identify its physical state and interactions with other components in a formulation. For instance, DSC analysis of azithromycin encapsulated in polycaprolactone (B3415563) (PCL) microparticles showed an endothermic peak at 57°C, corresponding to the melting temperature of PCL and Pluronic F127, indicating miscibility between the polymers. researchgate.net The successful encapsulation of azithromycin in vesicles like transethosomes has been confirmed by DSC, which verifies the drug's presence within the formulation. nih.gov

Studies on azithromycin combined with other lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have shown that azithromycin can suppress the lipid's pre-transition and significantly decrease the enthalpy associated with the main phase transition. ucl.ac.be This suggests an interaction where azithromycin inserts itself among the lipid molecules, increasing the space between their hydrophobic chains. ucl.ac.be Thermal analysis of azithromycin hydrates has revealed that dehydration and melting can occur concurrently. researchgate.net

Table 1: DSC Thermal Transition Data for Azithromycin Formulations

Formulation/Sample Observed Thermal Event Transition Temperature (°C) Reference
Azithromycin-PCL-Microparticles Melting of PCL and Pluronic F127 57 researchgate.net
Azithromycin with DPPC Suppression of DPPC pre-transition - ucl.ac.be
Anhydrous Azithromycin Melting 125 - 132 researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition and Hydration

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. tainstruments.com This technique is particularly useful for determining characteristics such as decomposition temperatures, absorbed moisture content, and the level of hydration in a compound. tainstruments.com

For azithromycin, TGA is essential for characterizing its hydrate (B1144303) forms. Commercial azithromycin is typically a dihydrate. researchgate.netresearchgate.net TGA thermograms of azithromycin dihydrate show a characteristic weight loss that corresponds to the stoichiometric loss of two water molecules. researchgate.net One study reported an observed weight loss of 4.38% for the dihydrate form, which aligns with the theoretical water content. researchgate.net The analysis can distinguish between different hydration states, as a prepared monohydrate form was also identified using TGA. researchgate.net

The thermal degradation process can also be monitored. For instance, TGA analysis of materials used to adsorb azithromycin from water showed a significant mass change up to approximately 200°C, which was attributed to the evaporation of water. plos.org Further mass loss at higher temperatures (200-600°C) was linked to the degradation of organic matter. plos.org TGA has also shown that anhydrous azithromycin is hygroscopic and will convert to the dihydrate form upon storage at room temperature. researchgate.net

Table 2: TGA Data for Azithromycin Hydrates

Sample Key Finding Weight Loss (%) Temperature Range (°C) Reference
Azithromycin Dihydrate (AZC) Loss of two water molecules 4.38 Not specified researchgate.net
Anhydrous Azithromycin Negligible water loss <0.3 25 - 200 researchgate.net
Adsorbent Material (L-WTS) Evaporation and hydration loss Significant up to ~200 plos.org

Microscopic and Particle Size Characterization

Microscopic and particle size analysis techniques are fundamental for characterizing the physical form of drug substances and formulations. These methods provide critical information on particle size distribution, morphology, and surface features, which are key determinants of a drug's performance.

Dynamic Light Scattering (DLS) for Particle and Droplet Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. usp.org It measures the hydrodynamic diameter of particles based on their Brownian motion. usp.org

DLS is extensively used in the development of nanoparticle-based azithromycin delivery systems. For azithromycin-loaded solid lipid nanoparticles (SLNs), DLS analysis determined mean particle sizes ranging from 143 to 167 nm. nih.gov A polydispersity index (PDI) of less than 1 indicated that the formulations were monodisperse. nih.gov In another study developing transethosomes, two formulations (AZ 1 and AZ 2) showed vesicle sizes of 108.44 ± 5.72 nm and 70.42 ± 6.02 nm, respectively. nih.gov

For azithromycin-polycaprolactone nanoparticles, an optimized formulation exhibited a particle size of 112.38 nm with a PDI of 0.203, ensuring colloidal stability. researchgate.net Similarly, nanoparticles co-loaded with azithromycin and ciprofloxacin (B1669076) had a size range of 184.0 ± 3.3 to 190.4 ± 5.6 nm with PDI values below 0.2, indicating high size uniformity. nih.gov

Table 3: DLS Particle Size Data for Azithromycin Nanoformulations

Formulation Type Mean Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Reference
Solid Lipid Nanoparticles (SLNs) 143 - 167 < 1 nih.gov
Transethosomes (AZ 1) 108.44 ± 5.72 Not specified nih.gov
Transethosomes (AZ 2) 70.42 ± 6.02 Not specified nih.gov
PCL Nanoparticles (Optimized) 112.38 0.203 researchgate.net
Azithromycin/Ciprofloxacin PCL NPs 184.0 - 190.4 < 0.2 nih.gov

Transmission Electron Microscopy (TEM) for Morphological Features

Transmission Electron Microscopy (TEM) is a microscopy technique whereby a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons transmitted through the specimen.

TEM analysis is invaluable for visualizing the morphology of azithromycin at the nanoscale. Studies on azithromycin-loaded transethosomes used TEM to confirm the spherical nature of the vesicles. nih.gov For azithromycin/ciprofloxacin-loaded nanoparticles, TEM images revealed spherical particles. nih.gov The presence of a chitosan (B1678972) coat on these nanoparticles was visible as shadows encircling the particles, demonstrating the formation of a gel layer. nih.gov It's often noted that particle sizes observed via TEM are smaller than the hydrodynamic sizes measured by DLS, which is attributed to the different principles of measurement and sample state (hydrated in DLS vs. dry in TEM). nih.gov In other applications, TEM has been used to observe the morphological changes in bacteria like P. aeruginosa after being treated with a combination of azithromycin and other antimicrobial agents, revealing significant separation of the cell membrane. xmu.edu.cn

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

SEM analysis of pure azithromycin powder has revealed cubic-shaped crystals with sharp edges, a characteristic that can contribute to its low solubility. researchgate.net The morphology changes significantly upon formulation. When azithromycin is incorporated into solid dispersions with β-cyclodextrin, the surfaces become similar to that of the polymer, indicating that the drug's surface has been covered. researchgate.net This complexation can lead to the formation of pores on the surface, which may enhance drug solubility. researchgate.net

In another study, spray-dried pure azithromycin particles were observed to have a spherical shape with slightly rough surfaces. nih.gov When co-spray-dried with colistin (B93849), the particle surface became rougher, and at a 1:1 mass ratio, the particles exhibited a distinct wrinkled shape. nih.govresearchgate.net SEM has also been used to observe the hollow and solid spherical crystals of azithromycin prepared by different spherical crystallization technologies, demonstrating the impact of preparation parameters on the final particle morphology. mdpi.com

Table 4: List of Compounds

Compound Name
Azithromycin
This compound
β-cyclodextrin
Ciprofloxacin
Colistin
Colistin sulfate
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Polycaprolactone (PCL)
Pluronic F127
Tween 80
Ethanol
Ethyl acetate
Methanol
Acetonitrile
Ammonium acetate
Trifluoroacetic acid

Novel Drug Delivery System Research for Azithromycin Sulfate

Design and Evaluation of Nanocarrier Systems

Nanocarrier systems have emerged as a promising approach to augment the delivery of azithromycin (B1666446). These systems encapsulate the drug within nano-sized particles, offering numerous advantages such as increased surface area, improved stability, and the potential for controlled release. nih.gov

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. These systems can significantly enhance the solubility of poorly water-soluble drugs like azithromycin. brieflands.comresearchgate.net

Research has focused on developing oil-in-water (o/w) microemulsion systems for azithromycin. Studies have shown that by carefully selecting the oil phase and surfactant, the solubility of azithromycin can be dramatically increased. brieflands.cominnovareacademics.in For instance, a study utilizing a lemongrass oil-based microemulsion reported a significant increase in azithromycin solubility. innovareacademics.ininnovareacademics.in Another study using cinnamon oil in the microemulsion formulation also demonstrated enhanced solubilization and stability. researchgate.net The reduced droplet size in these microemulsions, typically in the nanometer range, is believed to contribute to enhanced permeation and, consequently, improved bioavailability. researchgate.netinnovareacademics.in

Table 1: Characteristics of Azithromycin-Loaded Microemulsion Formulations

Formulation Code Oil Phase Surfactant/Co-surfactant Droplet Size (nm) Drug Solubility (mg/mL)
MEA-7 brieflands.com Transcutol-P, Oleic acid Tween 80, Span 20, Propylene glycol 6.78 - 26.65 Not Specified
Lemongrass Oil ME innovareacademics.ininnovareacademics.in Lemongrass Oil Tween 20 12.4 ± 3.9 366.90

Data compiled from multiple research sources.

Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. acs.orgnih.gov They are considered a promising alternative to liposomes due to their higher chemical stability and lower cost. acs.org For drugs like azithromycin, which are classified as having low permeability, niosomes offer a potential solution to enhance their transport across biological membranes. acs.orgresearchgate.net

Studies have demonstrated the successful preparation of azithromycin-loaded niosomes using methods like the ether injection method or handshaking method. acs.orghumanjournals.com These niosomal formulations have been shown to significantly improve the permeation of azithromycin. For example, an ex vivo skin permeation study revealed that a niosomal gel released 90.83% of the drug over 24 hours, a substantial increase compared to a conventional gel (1.25%). acs.orgresearchgate.net The vesicle size of these niosomes typically ranges from 288 to 752.8 nm. researchgate.nethumanjournals.com The enhanced permeation is attributed to the ability of niosomes to act as penetration enhancers. acs.orgnih.gov

Table 2: Properties of Azithromycin-Loaded Niosome Formulations

Formulation Code Surfactant/Cholesterol Ratio Vesicle Size (nm) Entrapment Efficiency (%) 24-hr Drug Release (%)
F1-F6 humanjournals.com Span 60 / Cholesterol 646.5 - 752.8 65.2 - 87.5 42.7 - 82.2

Data compiled from multiple research sources.

Nanostructured lipid carriers (NLCs) are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. researchgate.netresearchgate.net This composition results in a less ordered lipid matrix, which allows for higher drug loading and improved stability during storage compared to solid lipid nanoparticles (SLNs). nih.govresearchgate.net NLCs are particularly advantageous for targeted drug delivery, offering biocompatibility and the potential for controlled release. nih.govresearchgate.net

Research into azithromycin-loaded NLCs has shown promise for various applications, including ocular and pulmonary delivery. nih.govnih.gov For ocular delivery, NLCs can enhance corneal permeability. nih.gov Studies have optimized NLC formulations using techniques like the emulsification-homogenization method, achieving particle sizes around 154 nm with high entrapment efficiency. nih.gov For pulmonary applications, azithromycin-loaded NLCs have been developed to target lung tissues, which could be beneficial in treating respiratory infections. nih.gov These formulations, prepared by methods such as hot emulsification-ultrasonication, have shown sustained release patterns. nih.gov

Table 3: Characteristics of Azithromycin-Loaded Nanostructured Lipid Carriers (NLCs)

Application Preparation Method Particle Size (nm) Entrapment Efficiency (%) Key Findings
Ocular Delivery nih.gov Emulsification–homogenization 154.1 ± 6.35 78.15 ± 1.9 Optimized for ocular delivery with high stability.
Pulmonary Delivery nih.gov Hot emulsification–ultrasonication 453 Not Specified Showed sustained drug release and effective targeting of lung tissues.

Data compiled from multiple research sources.

Transethosomes are advanced, ultra-deformable vesicles containing phospholipids, a high concentration of ethanol, and a surfactant or edge activator. nih.govmdpi.comnih.gov This composition gives them enhanced flexibility and skin-penetrating capabilities compared to conventional liposomes and ethosomes. nih.govmdpi.comresearchgate.net

Studies have focused on developing azithromycin-loaded transethosomes to improve its delivery into the deeper layers of the skin for treating skin infections. nih.govmdpi.com These formulations have demonstrated significantly higher skin deposition of azithromycin compared to a standard drug solution. nih.govmdpi.com For example, one study found that an optimized transethosome formulation resulted in a 12-fold greater deposition of azithromycin in the dermal and epidermal layers. nih.gov The mechanism for this enhanced penetration involves the fluidization of the stratum corneum lipids by the components of the transethosomes. nih.govmdpi.com These vesicles have been shown to be spherical with sizes ranging from approximately 70 to 108 nm and exhibit very high entrapment efficiencies, often exceeding 99%. nih.govmdpi.com

Table 4: Physicochemical Properties of Azithromycin-Loaded Transethosome Formulations

Formulation Code Vesicle Size (nm) Zeta Potential (mV) Entrapment Efficiency (%) Key Finding
AZ 1 nih.govmdpi.com 108.44 ± 5.72 -11.897 ± 1.820 99.259 ± 0.086 Significantly higher skin deposition than drug solution.

Data compiled from multiple research sources.

Development of Pulmonary Delivery Systems

Inhaled formulations of azithromycin are being investigated as a means to deliver the drug directly to the lungs for the treatment of pulmonary infections and inflammation, potentially reducing systemic side effects associated with oral administration. ddl-conference.comfrontierspartnerships.orgnih.gov

Dry powder inhalers (DPIs) are a key area of research for the pulmonary delivery of azithromycin. frontierspartnerships.orgresearchgate.netpharmaexcipients.com These formulations involve creating a fine powder of the drug, often with suitable excipients, that can be effectively aerosolized and inhaled. researchgate.netpharmaexcipients.com

Research has explored various techniques to produce azithromycin DPIs, including spray-drying technology. frontierspartnerships.orgresearchgate.netpharmaexcipients.com Formulations have been developed by co-spraying azithromycin with excipients like L-leucine, mannitol (B672), and sodium chloride to improve the aerodynamic properties of the powder. researchgate.netpharmaexcipients.com The Excipient Enhanced Growth (EEG) concept has also been applied, where submicrometer drug particles are combined with a hygroscopic excipient. ddl-conference.compharmaexcipients.com Upon inhalation, these particles grow in the humid environment of the lungs, enhancing their deposition. Studies have shown that these DPI formulations can produce powders with good aerosolization characteristics, with a high fine particle fraction suitable for deep lung delivery. ddl-conference.comfrontierspartnerships.orgpharmaexcipients.com

Table 5: Performance of Azithromycin Dry Powder Inhaler (DPI) Formulations

Formulation Type Key Excipients Mass Median Aerodynamic Diameter (MMAD) (µm) Fine Particle Fraction (<5µm) (%) Emitted Dose (%)
EEG DPI with Sodium Chloride ddl-conference.compharmaexcipients.com Sodium chloride, Leucine, Poloxamer 188 1.2 ± 0.1 >85 51.0 ± 4.1
EEG DPI with Mannitol ddl-conference.compharmaexcipients.com Mannitol, Leucine, Poloxamer 188 1.6 ± 0.1 >85 89.3 ± 9.2

Data compiled from multiple research sources.

Research on Excipient-Enhanced Growth (EEG) Formulations

Research into Excipient-Enhanced Growth (EEG) formulations represents a strategic approach to developing advanced dry powder inhalers (DPIs), particularly for antibiotics like azithromycin intended for pulmonary infections. pharmaexcipients.com The EEG concept utilizes combination particles engineered with a hygroscopic excipient. pharmaexcipients.comnih.gov When inhaled, these submicrometer particles are designed to absorb moisture from the humid environment of the respiratory tract, causing them to grow in size. tandfonline.com This size increase helps to prevent exhalation and promotes targeted deposition within the lungs, thereby enhancing delivery efficiency while minimizing deposition in the mouth and throat. pharmaexcipients.comtandfonline.com

In one study, spray-dried EEG formulations of azithromycin were developed and characterized. These formulations contained azithromycin, a hygroscopic excipient (either sodium chloride or mannitol), L-leucine as a dispersibility enhancer, and poloxamer 188. pharmaexcipients.com The solutions were prepared in water and processed using a Büchi Nano spray-dryer. pharmaexcipients.com The resulting powders were evaluated for their aerosol performance characteristics in a novel DPI designed for high-efficiency delivery. pharmaexcipients.com

The findings indicated that the choice of hygroscopic excipient significantly influenced the aerosol performance. The formulation using mannitol as the hygroscopic excipient demonstrated a higher emitted dose compared to the formulation using sodium chloride. pharmaexcipients.com While the sodium chloride formulation produced particles with a smaller mass median aerodynamic diameter (MMAD), both formulations achieved a high fine particle fraction (FPF) of less than 5µm, indicating suitability for deep lung delivery. pharmaexcipients.com Further investigation showed that increasing the loaded dose of the mannitol formulation from 2 mg to 5 mg led to a reduction in the emitted dose but did not affect the MMAD or FPF. pharmaexcipients.com These results underscore the potential of EEG technology to create effective inhaled azithromycin therapies. pharmaexcipients.com

Table 1: Aerosol Performance of Spray-Dried Azithromycin EEG Formulations

Formulation ExcipientEmitted Dose (%)Mass Median Aerodynamic Diameter (MMAD) (µm)Fine Particle Fraction < 5µm (% of Emitted Dose)
Sodium Chloride 51.0 ± 4.11.2 ± 0.1> 85%
Mannitol 89.3 ± 9.21.6 ± 0.1> 85%

Data sourced from a study on spray-dried azithromycin powders for inhalation. pharmaexcipients.com

Strategies for Enhancing Bioavailability and Tissue Targeting in Preclinical Delivery Models

Given azithromycin's low oral bioavailability (approximately 37%) and poor water solubility, numerous preclinical studies have focused on developing novel delivery systems to enhance its absorption and direct it to specific tissues. nih.govnih.govresearchgate.net These strategies range from advanced formulation techniques to targeted delivery vehicles.

One prominent strategy involves the use of microemulsions . Oil-in-water microemulsion systems, formulated with components like cinnamon oil or clove oil and non-ionic surfactants, have been shown to enhance the solubilization of azithromycin. nih.govresearchgate.net These formulations produce extremely small droplets, often in the nanometer range (5-20 nm), which may improve permeation through capillaries and subsequent absorption, thereby increasing bioavailability. nih.govresearchgate.net

Another approach is the development of solid solution suppositories for rectal administration, which could serve as an alternative to oral delivery, particularly in pediatrics. In a study using a rabbit model, an optimized solid solution suppository containing azithromycin in a polyethylene (B3416737) glycol (PEG) base was developed. nih.gov This formulation demonstrated significantly improved bioavailability compared to a standard rectal suspension and an earlier suspended suppository formulation. The relative bioavailability of the solid solution suppository was 43% when compared to intravenous administration, successfully meeting the target bioavailability of the oral product in humans (38%). nih.gov

Table 2: Comparative Bioavailability of Azithromycin Suppository in Rabbits

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ₕ (ng·h/mL)Relative Bioavailability (vs. IV)
Solid Solution Suppository 4154269743%
Rectal Suspension 22811485Not Reported
Suspended Suppository (Previous Formulation) Not ReportedNot Reported1400Not Reported

Data from an in vivo bioavailability study in rabbits. nih.gov

Preclinical research has also explored optimizing dosing regimens to maximize efficacy. A study in mouse models of infection found that administering azithromycin as a single high dose produced superior survival rates and bacterial clearance compared to the same total dose divided over several days. oup.com This effect was linked to pharmacokinetic parameters, where a single dose resulted in a higher maximum serum concentration (Cmax) compared to divided doses, even with similar total drug exposure (AUC). oup.com

For tissue targeting , particularly to the lungs, nanoformulations have shown significant promise. In one study, azithromycin was encapsulated in nanostructured lipid carriers (NLCs) for inhalation. nih.gov When administered via the intratracheal route to mice with acute lung injury, the AZ-NLC formulation achieved higher drug concentrations in the lung tissues compared to intravenous administration. nih.gov This targeted delivery allowed a low dose of inhaled azithromycin (11 mg/kg) to effectively reduce pro-inflammatory cytokines, an effect comparable to a much higher oral dose (88 mg/kg). nih.gov

Similarly, respirable microparticles have been developed for targeted pulmonary delivery. Azithromycin-loaded microparticles administered to mice via intratracheal insufflation achieved a local lung concentration at least 3.4 times higher and had a longer retention time compared to both intravenous and oral administration. researchgate.net This demonstrates the potential of inhaled microparticles to concentrate the drug at the site of infection in the lungs, which is crucial for treating pneumonia. researchgate.net

For dermatological applications, transethosomes have been investigated to enhance skin penetration. These deformable nanovesicles were shown to significantly increase the deposition of azithromycin into the epidermal and dermal layers of human skin ex vivo when compared to a standard drug solution. mdpi.com This enhanced local delivery could be beneficial for treating cutaneous bacterial infections. mdpi.com

Table 3: Effect of Azithromycin-NLC on Pro-Inflammatory Cytokines in Mouse Lung Tissue

Treatment GroupIL-6 (pg/mg protein)IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Control 18.27 ± 1.581.13 ± 0.1412.38 ± 0.84
Bleomycin-Induced Injury 134.4 ± 11.510.3 ± 0.9898.49 ± 8.78
Bleomycin + Oral Azithromycin (88 mg/kg) 29.4 ± 2.82.1 ± 0.2321.7 ± 2.15
Bleomycin + Inhaled AZ-NLC (11 mg/kg) 32.1 ± 3.12.5 ± 0.2824.3 ± 2.33

Data adapted from a preclinical efficacy study in a mouse model of acute lung injury. nih.gov

Interdisciplinary Research Directions and Future Perspectives on Azithromycin Sulfate

Repurposing Azithromycin (B1666446) Sulfate (B86663) for Non-Antibacterial Mechanistic Applications

Recent research has pivoted towards understanding and utilizing the non-antibacterial properties of azithromycin sulfate. Preclinical studies are revealing its potential in managing viral diseases and protecting neural tissues from ischemic damage, driven by mechanisms distinct from its protein synthesis inhibition in bacteria.

Azithromycin has been investigated for its potential antiviral effects against a range of pathogens, including rhinoviruses, Zika virus, and coronaviruses like SARS-CoV-2. frontiersin.orgnih.govnih.gov The proposed mechanisms are not directed at the virus itself but rather modulate the host's cellular environment to impede the viral life cycle. frontiersin.org

One key hypothesis is that azithromycin, as a weak base, accumulates in acidic intracellular compartments like endosomes and lysosomes, increasing their pH. frontiersin.org This change can interfere with the replication of viruses that rely on endosomal entry. In-vitro studies have demonstrated that azithromycin can inhibit SARS-CoV-2 replication in cell cultures, with a reported 50% effective concentration (EC50) of 2.12 µM. frontiersin.org

Another significant area of investigation is azithromycin's ability to enhance the host's innate antiviral defenses. Studies have shown that it can amplify the expression of pattern recognition receptors such as RIG-I and MDA5, which are crucial for detecting viral RNA. nih.gov This leads to an increased production of type I and III interferons, key signaling proteins that trigger a broad antiviral state in surrounding cells. frontiersin.orgnih.gov For instance, in studies with rhinoviruses, azithromycin treatment of bronchial epithelial cells led to a significant reduction in viral shedding, an effect linked to heightened interferon responses. nih.gov

Furthermore, quantum mechanical modeling suggests azithromycin might interfere with the binding interaction between the SARS-CoV-2 spike protein and the host's ACE2 receptor, thereby limiting viral entry. frontiersin.org Its immunomodulatory properties, which can dampen excessive inflammatory responses often associated with severe viral illnesses, are also considered a potential therapeutic mechanism. frontiersin.orgresearchgate.net

Viral PathogenCell ModelObserved EffectProposed Mechanism of ActionReference
SARS-CoV-2VeroE6, Caco-2 cellsInhibition of viral replication (EC50 = 2.12 µM)Interference with viral entry/uncoating, amplification of interferon response. frontiersin.org
RhinovirusPrimary human bronchial epithelial cells (PBEC)Reduced viral replication and shedding.Enhanced expression of interferons (IFNs) and interferon-stimulated genes (ISGs). nih.gov
Zika VirusGlial cell lines, human astrocytesReduced viral proliferation and cytopathic effects.Upregulation of type I and III IFNs and pattern recognition receptors (MDA5, RIG-1). nih.gov

Beyond its antimicrobial and antiviral considerations, this compound is emerging as a neuroprotective agent in preclinical models of ischemia, such as those mimicking stroke and retinal ischemic injury. molvis.orgnih.gov This neuroprotection is not a result of its antibiotic properties but rather its potent immunomodulatory effects. researchgate.netnih.gov

A central mechanism identified is the modulation of microglia and macrophage polarization. Following an ischemic event like a stroke, immune cells can adopt different functional phenotypes. The M1 phenotype is generally pro-inflammatory, while the M2 phenotype is associated with anti-inflammatory and tissue repair processes. researchgate.net Studies in mouse models of middle cerebral artery occlusion (MCAo) have shown that azithromycin promotes the transition of macrophages and microglia toward the protective M2 phenotype, both systemically and within the ischemic brain tissue. molvis.orgresearchgate.netnih.gov This shift is credited with reducing brain infiltration by inflammatory cells and mitigating secondary injury. molvis.org

In a rat model of retinal ischemia, post-injury administration of azithromycin significantly prevented the death of retinal ganglion cells (RGCs). molvis.orgnih.gov This protective effect was associated with the inhibition of several downstream cell-death pathways. Specifically, azithromycin treatment led to reduced activation of calpain, a calcium-dependent protease involved in neuronal apoptosis, and prevented the upregulation of the pro-apoptotic protein Bad. molvis.orgnih.gov Furthermore, the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that contribute to blood-brain barrier breakdown and neuronal damage after ischemia, was significantly inhibited. nih.gov

These findings highlight a novel therapeutic angle for azithromycin, suggesting it could be repurposed to limit neuronal damage in acute ischemic conditions by targeting the subsequent inflammatory cascade. nih.govnih.govmdpi.com

Ischemia ModelKey FindingUnderlying MechanismReference
Middle Cerebral Artery Occlusion (Mouse/Rat Stroke Model)Reduced infarct volume and neurological deficits.Promotes M2 macrophage/microglia polarization; reduces inflammatory cell infiltration. nih.govresearchgate.netnih.gov
Retinal Ischemia/Reperfusion (Rat Model)Prevents retinal ganglion cell (RGC) death.Reduced calpain activation, prevention of Bad protein upregulation, inhibition of MMP-2/-9 activity. molvis.orgnih.gov
Hypoxic-Ischemic Brain Injury (Neonatal Rat Model)Improved sensorimotor function and reduced tissue damage.Modulation of inflammatory responses. mdpi.comucl.ac.uk

Synergistic Approaches with Other Compounds in Preclinical/Mechanistic Studies

The utility of this compound is being amplified through combination therapies. In preclinical settings, its pairing with other agents is being investigated to overcome significant challenges like antimicrobial resistance.

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, prompting researchers to explore novel therapeutic strategies. One promising avenue is the use of azithromycin in combination with other antibiotics to restore or enhance their activity against resistant pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govplos.org

Preclinical studies have shown potent synergistic and bactericidal effects when azithromycin is combined with last-resort antibiotics such as colistin (B93849). nih.gov While azithromycin alone may not be effective against these MDR strains in standard laboratory tests, it appears to potentiate the action of other drugs. nih.govdovepress.com For example, in a murine model of MDR A. baumannii infection, azithromycin monotherapy demonstrated a therapeutic effect, and when combined with a low dose of colistin, it significantly reduced the bacterial load in the lungs. nih.gov

The mechanism behind this synergy is thought to involve the disruption of the bacterial outer membrane by azithromycin, which facilitates the entry and action of the partner antibiotic. nih.gov This is particularly relevant for biofilm-associated infections, where bacteria are encased in a protective matrix that is notoriously difficult for antibiotics to penetrate. Azithromycin has been shown to possess biofilm-inhibitory activity and can potentiate the effects of colistin against K. pneumoniae biofilms, even when the bacteria are resistant to macrolides in their free-swimming state. plos.org

In vitro time-kill assays have further demonstrated the potential of these combinations. A study investigating MDR K. pneumoniae proposed a priority list of synergistic pairs, with the azithromycin/fosfomycin combination showing particularly strong bactericidal activity. biorxiv.org Similarly, a combination of azithromycin and 5-fluorouracil (B62378) was identified as having a synergistic effect against a drug-resistant strain of A. baumannii. frontiersin.org These findings suggest that azithromycin could be repurposed as a valuable adjuvant in the fight against MDR infections. biorxiv.org

Advancements in Computational and Theoretical Chemistry for this compound Research

Computational chemistry is providing powerful new tools to investigate this compound at a molecular level. These in silico methods are accelerating research by modeling drug-target interactions with high precision, offering insights that can guide the development of new and more effective derivatives.

Advanced computational techniques, such as molecular dynamics (MD) simulations and quantum mechanics, are being employed to elucidate the structural and energetic basis of azithromycin's interactions with its biological targets. mdpi.comacs.org The primary antibacterial target of azithromycin is the 50S ribosomal subunit of bacteria, where it binds to the nascent peptide exit tunnel and inhibits protein synthesis. researchgate.net Crystal structures of azithromycin bound to the ribosome have provided a static picture of this interaction. mdpi.com

However, MD simulations offer a dynamic view, revealing the flexibility of the macrolide ring and its adaptation within the binding pocket, which likely contributes to its binding affinity and pharmacokinetic properties. mdpi.com These simulations can model how substitutions at different sites on the azithromycin molecule affect its conformation and interaction with the ribosome, providing a rational basis for designing novel derivatives with improved activity or altered resistance profiles. mdpi.com

Computational models are also used to predict how azithromycin interacts with other molecules. For instance, studies have used quantum mechanics to explore the interaction between azithromycin and zinc ions, proposing a complex formation that could be relevant to its use in certain therapeutic combinations. openbiochemistryjournal.comresearchgate.net Other research has used MD simulations to study the interaction of azithromycin with lipid bilayers and surfactants, which is crucial for understanding its cellular accumulation and distribution. acs.org

Furthermore, machine learning and kernel-based approaches are being developed to predict drug-target interactions on a larger scale. nih.gov By integrating data on chemical structures and protein sequences, these models can screen for potential new targets for azithromycin or predict the activity of new derivatives, thereby streamlining the early stages of drug discovery. nih.govplos.org

Development of Advanced QSAR and Computer-Aided Drug Design Methodologies

The progression of computational chemistry has provided powerful tools to accelerate drug discovery and development, with Quantitative Structure-Activity Relationship (QSAR) modeling and Computer-Aided Drug Design (CADD) being at the forefront. mdpi.com These methodologies are increasingly being applied to this compound to explore its therapeutic potential beyond its conventional antibacterial role, design novel derivatives with improved properties, and understand its interactions with various biological targets.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acquirepublications.org This approach is one of the most effective methodologies in drug design for optimizing the relationship between a substance and its chemical properties. acquirepublications.org For antibiotics like azithromycin, QSAR models can predict activities such as antioxidant potential. For instance, a study that developed a QSAR model for the antioxidant activity of 82 different drugs determined the Trolox Equivalent Antioxidant Capacity (TEAC) for azithromycin to be 0.037 mM. mdpi.com Such models can rapidly screen virtual libraries of azithromycin analogs to identify those with potentially enhanced activities.

CADD encompasses a range of computational tools that help in the discovery, design, and optimization of new drugs. mdpi.comnih.gov These methods are broadly categorized as structure-based and ligand-based approaches. mdpi.com In the context of azithromycin, CADD has been extensively used, particularly in drug repurposing efforts and in the design of novel derivatives. A significant area of application has been the investigation of azithromycin and its analogs as potential treatments for viral diseases, such as COVID-19. scispace.comresearchgate.netjscimedcentral.com

In silico studies, a key component of CADD, involve molecular docking and molecular dynamics simulations to predict how a ligand, such as an azithromycin analog, binds to a target protein. acquirepublications.orgnih.gov For example, researchers used the Maestro Molecular Modelling platform to perform molecular docking calculations for 122 analogs of azithromycin against the RNA-dependent RNA polymerase protein of the SARS-CoV-2 virus. scispace.comresearchgate.net These computational screening efforts identified specific azithromycin analogs with high inhibitory potential against viral targets. scispace.comresearchgate.net One study found that the analog Desosaminylazithromycin showed higher activity against SARS-CoV-2 proteins compared to others. researchgate.net Another virtual screening study used the pharmacophoric features of azithromycin to screen the ZINC database, identifying a lead molecule (ZINC10635972) with a high affinity for a SARS-CoV-2 protein. ej-eng.org

These computational approaches significantly reduce the time and cost associated with traditional drug discovery by prioritizing the most promising compounds for synthesis and further testing. nih.govmdpi.com The table below summarizes representative CADD studies involving azithromycin.

Study FocusComputational Method(s)TargetKey Findings
Antiviral Activity (SARS-CoV-2) Molecular DockingRNA-dependent RNA polymeraseIdentified an azithromycin analogue (PubChem CID: 9851445) as the best inhibitor among 503 tested macrolide analogues. scispace.comresearchgate.net
Antiviral Activity (SARS-CoV-2) Virtual Screening, Molecular DockingSARS-CoV-2 main protease (Mpro)Identified ZINC10635972 as a promising lead compound based on azithromycin's pharmacophoric features. ej-eng.org
Antiviral Activity (SARS-CoV-2) Virtual Screening, Molecular DockingMain protease (Mpro)Investigated structural analogues of azithromycin, including erythromycin (B1671065) and clarithromycin (B1669154), for their interaction with the viral protease. jscimedcentral.com
Complex Formation Computational Study (HyperChemistry Program)N(CH3)2 group and hydroxyl groupConfirmed the binding sites of azithromycin when forming complexes with transition metals. researchgate.net

Identification of Emerging Research Areas in this compound Chemistry and Biology

Research on this compound is expanding beyond its established role as an antibiotic, uncovering new chemical possibilities and biological activities. These emerging areas promise to yield novel therapeutic agents and applications, addressing critical health challenges like antimicrobial resistance and viral infections.

Synthesis of Novel Derivatives and Hybrids: A primary focus of current research is the chemical modification of the azithromycin scaffold to create derivatives with enhanced efficacy and the ability to overcome bacterial resistance. mdpi.commdpi.com Structure-activity relationship studies have shown that modifications at the 4″-hydroxy group of the cladinose (B132029) residue are a particularly promising strategy. mdpi.com This has led to the development of novel hybrid molecules that combine azithromycin with other antibacterial agents. Examples include hybrids with chloramphenicol (B1208) and metronidazole, which have been synthesized and evaluated for their ability to inhibit protein synthesis in bacteria. mdpi.com Another innovative class of derivatives is the "macrolones," which are conjugates of azithromycin and quinolones, demonstrating excellent potency against key respiratory pathogens, including those resistant to erythromycin. mdpi.com

Antiviral and Immunomodulatory Applications: The potential antiviral and immunomodulatory properties of azithromycin have attracted significant research interest. researchgate.netresearchgate.net Its role in treating viral respiratory infections has been a subject of intense investigation. jscimedcentral.com In vitro studies have shown that azithromycin can enhance the expression of virus-induced interferons, which are crucial components of the host's antiviral response. researchgate.net This immunomodulatory effect, combined with potential direct antiviral activity, has driven numerous studies exploring its use in viral pandemics. scispace.comresearchgate.net

Antivirulence Therapies: A paradigm shift in combating bacterial infections involves moving away from direct killing (bactericidal/bacteriostatic) to disarming pathogens by targeting their virulence factors. nih.gov This approach may exert less selective pressure for the development of resistance. Azithromycin has been identified as a potential agent in this field. For example, research has explored its ability to inhibit the expression of the ToxT transcription factor in Vibrio cholerae, which controls the production of key virulence factors like the cholera toxin. nih.gov

Development of Advanced Drug Delivery Systems: Overcoming the biopharmaceutical challenges of azithromycin, such as its poor aqueous solubility (it is a Class II drug under the Biopharmaceutics Classification System), is another key research area. nih.gov To enhance its delivery and efficacy, particularly for topical applications in skin infections, novel nanoformulations are being developed. One such example is the creation of azithromycin-loaded transethosomes, which are flexible nanovesicles designed to improve skin penetration and retention compared to conventional topical treatments. nih.gov

Metal Complexes of Azithromycin: The coordination chemistry of azithromycin is being explored to create metal complexes with unique biological properties. Azithromycin can act as a ligand, binding to transition metals like copper(II) and zinc(II) through its nitrogen and oxygen donor atoms. researchgate.netclinicalcasereportsint.com These complexes have been shown to possess potentially higher activity against certain bacterial strains than the parent azithromycin molecule, with the Zn-azithromycin complex showing notable effects. researchgate.net

The table below highlights these emerging research frontiers.

Research AreaFocusKey Findings & Future Perspectives
Novel Derivatives Creating hybrids of azithromycin with other antimicrobials (e.g., quinolones, chloramphenicol). mdpi.commdpi.com"Macrolones" show improved potency against resistant respiratory pathogens. mdpi.com Hybrids offer a potential strategy to circumvent antimicrobial resistance. mdpi.com
Antiviral & Immunomodulatory Effects Repurposing for viral infections (e.g., influenza, coronaviruses) and modulating host immune responses. jscimedcentral.comresearchgate.netresearchgate.netAzithromycin can enhance antiviral interferon production. researchgate.net Its immunomodulatory properties are a key area for future therapeutic development. researchgate.net
Antivirulence Therapy Inhibiting bacterial virulence factor production rather than bacterial growth. nih.govPotential to inhibit toxin production in pathogens like Vibrio cholerae, offering a new strategy to combat infections. nih.gov
Advanced Drug Delivery Developing nanoformulations like transethosomes to improve solubility and topical delivery. nih.govNanoformulations can enhance skin penetration for treating dermatological infections and may improve bioavailability for other applications. nih.gov
Metal Complexes Synthesizing and characterizing complexes of azithromycin with transition metals (e.g., Zn, Cu). researchgate.netclinicalcasereportsint.comMetal complexes, such as the Zn-azithromycin complex, may exhibit enhanced antimicrobial activity compared to azithromycin alone. researchgate.net

Q & A

Q. What experimental models are commonly used to assess cardiac effects of azithromycin sulfate?

Answer: Preclinical studies often utilize guinea pigs to evaluate cardiac conduction and function. A typical experimental design involves:

  • Control (CON) : Daily saline injection (1 mL) from Day 0.
  • Azithromycin (AZM) : Daily AZM (38.54 mg/kg) from Day 3 to Day 6.
  • Hydroxychloroquine (HCQ) : Daily HCQ sulfate (30.84 mg/kg) from Day 2 to Day 8.
  • Combination (HCQ+AZM) : HCQ (Day 2–9) + AZM (Day 3–9). Key metrics include ECG parameters and histopathological analysis. This design allows comparative assessment of cardiotoxicity risks .
Group Dosage Duration
CONSaline (1 mL)Day 0–9
AZM38.54 mg/kg/dayDay 3–6
HCQ30.84 mg/kg/dayDay 2–9
HCQ+AZMHCQ + AZMDay 2–9 (HCQ), Day 3–9 (AZM)

Q. What parameters are critical for optimizing this compound synthesis?

Answer: Process optimization focuses on reduction reaction efficiency . Key parameters include:

  • Molar ratio of erythromycin imine ether to sodium borohydride (optimal: 1:1.75).
  • Reaction time (optimal: 4 hours). Batch experiments with quality/yield metrics (e.g., purity via HPLC) validate these parameters. This ensures scalable synthesis with minimal impurities .
Parameter Optimal Value Impact on Yield
Molar ratio (ether:NaBH₄)1:1.75Maximizes conversion
Reaction time4 hoursBalances completion vs. degradation

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s antiviral mechanisms?

Answer: Integrate density functional theory (DFT) and molecular docking to:

  • Identify pharmacophore sites for metal coordination (e.g., Zn²⁺, Cu²⁺).
  • Predict binding affinities to viral targets (e.g., SARS-CoV-2 proteases). Validate computational findings with in vitro assays measuring antiviral activity in the presence of transition metals .
Method Application Outcome
DFTElectron distribution analysisIdentifies metal-coordination sites
Molecular dockingBinding affinity predictionPrioritizes candidate compounds

Q. What methodological considerations apply to clinical trials of azithromycin-zinc sulfate combinations?

Answer: Retrospective clinical analyses highlight:

  • Dosage coordination : Zinc sulfate (50–100 mg/day) with AZM (500 mg/day).
  • Covariate control : Age, comorbidities (e.g., diabetes), and baseline zinc levels.
  • Outcome metrics : Mortality, ventilation needs, and recovery rates. Use multivariate regression to isolate zinc’s additive effects, avoiding confounding variables .
Variable Consideration Data Source
Zinc dosageAvoid toxicity (>150 mg/day)Serum zinc monitoring
ComorbiditiesStratify subgroupsElectronic health records

Q. How can genomic sequencing elucidate azithromycin resistance mechanisms?

Answer: Whole-genome sequencing (WGS) of Neisseria gonorrhoeae isolates identifies:

  • Mutations in 23S rRNA (e.g., C2611T) linked to macrolide resistance.
  • Efflux pump upregulation (e.g., mtrR mutations). Pair WGS with antibiotic susceptibility testing (e.g., MIC for AZM) to correlate genotypes with phenotypic resistance .
Resistance Mechanism Genomic Marker Phenotypic Impact
23S rRNA mutationC2611TIncreased AZM MIC (≥2 μg/mL)
Efflux pump mutationmtrR promoter deletionReduced intracellular AZM

Methodological Guidelines

  • Data Validation : For clinical studies, triangulate self-reported data with biomarkers (e.g., serum zinc levels) to reduce bias .
  • Statistical Rigor : Use mixed-effects models to account for longitudinal data in preclinical studies (e.g., cardiac function over time) .
  • Ethical Compliance : Disclose conflicts of interest and obtain permissions for reused figures/tables per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.